molecular formula C14H12FNO2 B358708 N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline CAS No. 202599-73-3

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

カタログ番号: B358708
CAS番号: 202599-73-3
分子量: 245.25g/mol
InChIキー: UJLOFZRCJRQALK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2H-1,3-Benzodioxol-5-ylmethyl)-4-fluoroaniline is a chemical compound with the molecular formula C14H12FNO2 . It is part of a class of compounds featuring the 1,3-benzodioxole group, a scaffold known for its relevance in various biochemical and pharmacological research areas. The structural motif of the 1,3-benzodioxole group is found in compounds that have been studied for their ability to modulate bacterial quorum sensing, a cell-to-cell communication system . Furthermore, structurally similar molecules containing the 1,3-benzodioxol-5-ylmethyl group have been investigated as modulators of the inducible nitric oxide synthase (iNOS) enzyme, indicating potential value in immunology and inflammation research . This combination of a benzodioxole moiety with a fluoroaniline group makes N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline a potentially versatile building block in medicinal chemistry and drug discovery for the synthesis of novel bioactive molecules. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLOFZRCJRQALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the physical properties of the aromatic amine N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related compounds and the constituent precursors, 4-fluoroaniline and 1,3-benzodioxole-5-carbaldehyde (piperonal), to project its likely physical characteristics. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of these properties, offering a robust framework for researchers in drug development and chemical synthesis. The synthesis of the title compound is also discussed, providing a complete profile for laboratory investigation.

Introduction and Molecular Overview

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a secondary aromatic amine that incorporates two key pharmacophores: the 1,3-benzodioxole moiety, present in numerous biologically active compounds, and a fluorinated aniline ring, a common substituent in medicinal chemistry to enhance metabolic stability and binding affinity. The strategic combination of these fragments suggests its potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and eventual application in drug discovery and development.

Molecular Structure:

Caption: Molecular structure of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.

Table 1: Core Molecular Attributes

PropertyValueSource
Molecular Formula C₁₄H₁₂FNO₂Calculated
Molecular Weight 245.25 g/mol Calculated
CAS Number 1261993-45-7
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Synthesis Pathway: A Prospective Approach

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline can be achieved through a reductive amination reaction. This common and efficient method involves the condensation of an aldehyde (1,3-benzodioxole-5-carbaldehyde) with a primary amine (4-fluoroaniline) to form a Schiff base (imine) intermediate, which is then reduced to the target secondary amine.

Synthesis_Pathway Piperonal 1,3-Benzodioxole-5-carbaldehyde (Piperonal) SchiffBase Schiff Base Intermediate (Imine) Piperonal->SchiffBase Condensation - H₂O Fluoroaniline 4-Fluoroaniline Fluoroaniline->SchiffBase TargetMolecule N-(2H-1,3-benzodioxol-5-ylmethyl) -4-fluoroaniline SchiffBase->TargetMolecule Reduction (e.g., NaBH₄)

Caption: Proposed synthesis workflow for the target molecule.

Step-by-Step Synthesis Protocol

This protocol is based on established procedures for the synthesis of related Schiff bases and their subsequent reduction.[1][2]

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 1,3-benzodioxole-5-carbaldehyde (piperonal) in methanol.

    • Add 1.0 equivalent of 4-fluoroaniline to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base intermediate is expected to precipitate.

    • Collect the solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials.

    • Dry the solid product under vacuum.

  • Reduction to the Secondary Amine:

    • Suspend the dried Schiff base intermediate in methanol in a new round-bottom flask.

    • Cool the suspension in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, again monitoring by TLC.

    • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Physical Properties: Experimental Determination and Predicted Values

Melting Point

The melting point is a critical indicator of purity for a solid compound. For N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, which is expected to be a solid at room temperature, a sharp melting point range would be indicative of high purity.

Predicted Melting Point: Based on the melting point of the structurally similar N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline (347-349 K or 74-76 °C), a similar range can be anticipated for the title compound after reduction.[2]

Experimental Protocol for Melting Point Determination:

Melting_Point_Determination start Start sample_prep Prepare Sample: - Finely powder the dry solid. - Pack into a capillary tube to a height of 2-3 mm. start->sample_prep instrument_setup Instrument Setup: - Place the capillary in the melting point apparatus. sample_prep->instrument_setup heating Heating: - Heat rapidly to ~20°C below the expected melting point. - Then, heat slowly at a rate of 1-2°C per minute. instrument_setup->heating observation Observation: - Record the temperature at which the first drop of liquid appears (T1). - Record the temperature at which the entire sample becomes a clear liquid (T2). heating->observation result Result: Report the melting point as a range (T1 - T2). observation->result

Caption: Workflow for determining the melting point of a solid compound.

Boiling Point

As an aromatic amine with a relatively high molecular weight, N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is expected to have a high boiling point, likely above 300 °C at atmospheric pressure. Experimental determination would require vacuum distillation to prevent decomposition.

Predicted Boiling Point: The boiling point of 4-fluoroaniline is 188 °C.[3][4] The addition of the significantly larger benzodioxolylmethyl group will substantially increase the boiling point. A precise prediction is difficult without experimental data or advanced computational modeling.

Solubility Profile

The solubility of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is crucial for its handling, purification, and formulation.

Predicted Solubility:

  • Water: Expected to be poorly soluble in water due to its predominantly nonpolar aromatic structure. 4-fluoroaniline itself is insoluble in water.[5][6]

  • Organic Solvents: Likely to be soluble in common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and chloroform.

  • Aqueous Acids: As a secondary amine, it will act as a weak base and should be soluble in dilute aqueous acids (e.g., HCl) through the formation of the corresponding ammonium salt.

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterPoorly SolublePredominantly nonpolar aromatic structure.
EthanolSolublePolar protic solvent capable of hydrogen bonding.
AcetoneSolublePolar aprotic solvent.
DichloromethaneSolubleNonpolar aprotic solvent.
Diethyl EtherModerately SolubleNonpolar aprotic solvent.
HexanesSparingly SolubleNonpolar solvent.
1M HCl (aq)SolubleFormation of the protonated ammonium salt.
1M NaOH (aq)InsolubleThe compound is a weak base.

Experimental Protocol for Qualitative Solubility Determination:

  • Add approximately 10 mg of the compound to a small test tube.

  • Add 1 mL of the solvent to be tested.

  • Agitate the mixture vigorously for 1-2 minutes.

  • Observe if the solid dissolves completely. If not, gently warm the mixture and observe any change in solubility.

  • Record the results as "soluble," "sparingly soluble," or "insoluble."

Acidity/Basicity (pKa)

The basicity of the secondary amine nitrogen is a key determinant of the compound's behavior in biological systems and its suitability for salt formation.

Predicted pKa: The pKa of the conjugate acid of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is expected to be in the range of 3-5. The electron-withdrawing nature of the two aromatic rings will decrease the basicity of the nitrogen atom compared to aliphatic secondary amines. The fluorine atom on the aniline ring will further reduce the basicity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

  • N-H Stretch: A single, sharp, medium-intensity peak is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H bond.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹ for the methylene groups.

  • C=C Aromatic Ring Stretch: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region for the aromatic amine C-N bond.

  • C-O-C Stretch (Benzodioxole): Strong, characteristic bands in the 1250-1040 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: A complex multiplet pattern is expected in the region of δ 6.5-7.5 ppm for the protons on both the benzodioxole and fluoroaniline rings.

  • Benzodioxole O-CH₂-O Protons: A characteristic singlet at approximately δ 5.9-6.0 ppm.

  • Methylene Bridge (-CH₂-) Protons: A singlet or a doublet (if coupled to the N-H proton) is expected around δ 4.2-4.5 ppm.

  • Amine Proton (N-H): A broad singlet that can appear over a wide range (δ 3-5 ppm) and is exchangeable with D₂O.

¹³C NMR:

  • Aromatic Carbons: Multiple signals in the δ 100-160 ppm range. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

  • Benzodioxole O-CH₂-O Carbon: A signal around δ 101 ppm.

  • Methylene Bridge (-CH₂-) Carbon: A signal around δ 45-55 ppm.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): An odd integer molecular weight is expected due to the presence of one nitrogen atom (Nitrogen Rule), which will be observed at m/z = 245 in the mass spectrum.

  • Fragmentation Pattern: Expect characteristic fragmentation patterns, including the loss of the fluoroanilino group and the formation of the stable benzodioxolylmethyl cation (m/z = 135).

Conclusion

This technical guide provides a detailed projection of the physical properties of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, grounded in the known characteristics of its precursors and structurally similar molecules. The included experimental protocols offer a standardized approach for researchers to synthesize and characterize this compound, ensuring data integrity and reproducibility. As a molecule with potential applications in medicinal chemistry, a thorough understanding of these fundamental physical properties is the first step toward unlocking its therapeutic potential.

References

  • Tahir, M. N., Shad, H. A., et al. (2011). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Tahir, M. N., et al. (2011). N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 1), o133. [Link]

  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. [Link]

  • Experiment (1) Determination of Melting Points. (2021). [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2009). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan J. Chem, 2(2), 353-357. [Link]

  • Indian Journal of Chemistry. (2000). benzodioxole -5- (2,4,8-triene-isobutyl nonaoate) from Piper mulle. Indian Journal of Chemistry - Section B, 39B, 554-557. [Link]

  • Vivas-Reyes, R., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

  • Polo, E., Trilleras, J., & Gutiérrez, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M960. [Link]

  • Gassnova. (2012). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488. [Link]

  • PubChem. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. Retrieved January 31, 2026, from [Link]

  • Brodbeck, R. M., et al. (2008). Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 327(3), 898–909. [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. [Link]

  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • NIOSH. (1994). Amines, Aromatic 2002. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • National Center for Biotechnology Information. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [Link]

  • University of California, Irvine. (n.d.). Experiment 1 - Melting Points. [Link]

  • S.S. Jain Subodh P.G. (Autonomous) College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • FTIR Analysis. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • ResearchGate. (2019). FTIR _ spectrum of secondary amine N, N'-(1,4-phenylenebis(methylene)).... [Link]

  • ResearchGate. (2020). 1 H-NMR Spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.... [Link]

Sources

Introduction: The 1,3-Benzodioxole Scaffold - A Privileged Structure in Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Benzodioxole Derivatives

The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is a remarkable heterocyclic scaffold found in a vast array of natural products and synthetic molecules.[1][2] This structure, consisting of a benzene ring fused to a five-membered dioxole ring, is a key pharmacophore that confers significant and diverse biological activities.[3][4] Present in well-known natural alkaloids like berberine and protopine, and as a core component of synthetic drugs and insecticides, the benzodioxole unit is a focal point of intense research in medicinal chemistry and drug discovery.[5][6] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and psychoactive properties.[5][7][8]

This technical guide provides a comprehensive overview of the principal biological activities of benzodioxole derivatives. We will delve into the underlying mechanisms of action, present quantitative data from key studies, outline detailed experimental protocols for assessing these activities, and provide visual representations of critical pathways and workflows to offer a holistic understanding for researchers, scientists, and drug development professionals.

Part 1: Antitumor and Cytotoxic Activity

Derivatives of 1,3-benzodioxole have emerged as a promising class of compounds in oncology research, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[2][9] These mechanisms often converge on the induction of oxidative stress, inhibition of critical cellular enzymes, and initiation of programmed cell death (apoptosis).[10][11]

Mechanism of Action: Thioredoxin Reductase Inhibition and Oxidative Stress

A primary mechanism for the antitumor effect of certain benzodioxole derivatives is the inhibition of the thioredoxin (Trx) system.[9][10] The Trx system is a crucial antioxidant pathway in cells, and its upregulation is a common survival mechanism in cancer cells.

One notable strategy involves conjugating the 1,3-benzodioxole moiety with arsenical precursors.[10][11][12] These fabricated arsenicals demonstrate a strong inhibitory effect on thioredoxin reductase (TrxR), a key enzyme in the Trx system.[9][11] By binding to the C-terminal selenocysteine/cysteine pair of TrxR, these compounds irreversibly inhibit its function.[11] This inhibition leads to a burst of reactive oxygen species (ROS), inducing a state of severe oxidative stress that cancer cells cannot overcome, ultimately triggering apoptosis.[10][12] This targeted approach has shown efficacy in eliminating tumors in vivo without causing significant damage to healthy organs.[10][11]

TrxR_Inhibition_Pathway Mechanism of Antitumor Activity via TrxR Inhibition cluster_cell Cancer Cell BD_Ar Benzodioxole-Arsenical Conjugate (e.g., MAZ2) TrxR Thioredoxin Reductase (TrxR) BD_Ar->TrxR Inhibits ROS Reactive Oxygen Species (ROS) Burst TrxR->ROS Leads to Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Induces

Caption: Benzodioxole-arsenicals inhibit TrxR, causing ROS burst and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of benzodioxole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

Derivative ClassCell LineCompoundIC50 (µM)Reference
Arsenical Conjugates Molm-13 (Leukemia)MAZ2< 1[2]
K562 (Leukemia)MAZ2< 1[2]
HL-60 (Leukemia)MAZ2< 1[2]
4T1 (Breast Cancer)MAZ2< 1[2]
Carboxamides Hep3B (Liver Cancer)Compound 2aPotent Activity[13][14]
HeLa (Cervical Cancer)Compound 2aActive[13][14]
Piperine Derivatives HeLa (Cervical Cancer)HJ1More potent than Piperine[15]
MDA-MB-231 (Breast Cancer)HJ110x more potent than Piperine[15]
Peptidyl Derivatives Sarcoma S-180 (in vivo)VariousGrowth Inhibition[4][16]
Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from methodologies used to evaluate the cytotoxic effects of novel synthesized compounds.[7][17]

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzodioxole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the cell type and density.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Antimicrobial Activity

The benzodioxole scaffold is present in numerous compounds exhibiting significant antimicrobial properties, making it a valuable template for the development of new antibacterial and antifungal agents.[5][16]

Mechanism of Action: Enzyme Inhibition

Several benzodioxole derivatives, particularly Schiff base derivatives, have shown promising antibacterial activity.[18] Target prediction studies suggest that these compounds may act by inhibiting key bacterial enzymes essential for survival. One such target is the FabH enzyme, which is critical for the initiation of fatty acid synthesis in bacteria.[18] By binding to the active site of FabH, these derivatives can disrupt cell membrane integrity and lead to bacterial cell death.

Spectrum of Activity

Studies have demonstrated the efficacy of benzodioxole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[6] Notably, some compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat.[18] Peptidyl derivatives containing the benzodioxole system have also been synthesized and evaluated, though some were found to promote the growth of certain organisms like Bacillus subtilis.[4][16]

Antimicrobial_Workflow Workflow for Antimicrobial Benzodioxole Derivative Development cluster_synthesis Synthesis & Screening cluster_testing Biological Evaluation Start Start: Piperonal or Safrole Synth Synthesize Benzodioxole Derivatives (e.g., Schiff Bases) Start->Synth Struct Structural Elucidation (NMR, IR, HRMS) Synth->Struct Screen Primary Screening: Agar Diffusion Method Struct->Screen Evaluate Activity Strains Test Strains: E. coli, S. aureus, MRSA, etc. Screen->Strains MIC Quantitative Assay: Determine MIC Values Screen->MIC Target Mechanism Study: In Silico Docking (e.g., FabH) MIC->Target

Caption: Development workflow for antimicrobial benzodioxole derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzodioxole compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be broad enough to encompass the expected MIC.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Part 3: Cytochrome P450 Inhibition and Insecticidal Synergism

Perhaps the most historically significant and commercially relevant activity of benzodioxole derivatives is their ability to inhibit cytochrome P450 (CYP450) enzymes.[3][19] This property is the basis for their use as synergists in insecticide formulations, where they enhance the potency of active ingredients like pyrethrins.[3][20]

Mechanism of Action: Mechanism-Based Inhibition

Benzodioxole compounds act as mechanism-based or "suicide" inhibitors of CYP450 enzymes.[19][21] The process involves several steps:

  • The CYP450 enzyme metabolizes the benzodioxole, specifically targeting the methylene bridge.

  • This oxidation reaction generates a highly reactive carbene intermediate.

  • The carbene then covalently binds to the ferrous iron (Fe2+) of the heme prosthetic group within the enzyme's active site.[21]

  • This forms a stable, quasi-irreversible metabolic-intermediate (MI) complex, rendering the enzyme inactive.[21][22]

By inhibiting the insect's detoxification enzymes, these synergists prevent the breakdown of the primary insecticide, thus increasing its concentration and duration of action at the target site.[3] This same mechanism is relevant in pharmacology, as co-administration of a benzodioxole-containing drug (like the antiepileptic stiripentol) can inhibit the metabolism of other drugs, leading to significant drug-drug interactions.[9][12]

Key Enzymes and Toxicological Relevance

The inhibitory action of benzodioxole derivatives is not limited to insect P450s; they also inhibit mammalian P450s, such as CYP3A4 and CYP2D6.[21][23] This interaction is critical from a toxicological perspective. While this property can be harnessed therapeutically, it also means that exposure to certain benzodioxole compounds can alter the metabolism and toxicity of other xenobiotics.[19] Safrole, a naturally occurring benzodioxole, requires metabolic activation by CYP450s to exert its carcinogenic effects.[19][24]

Part 4: Psychoactive and Neurological Effects

A distinct class of benzodioxole derivatives, the substituted methylenedioxyphenethylamines (MDxx), are well-known for their potent psychoactive effects.[25] This class includes compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[25][26]

Mechanism of Action: Monoamine Transporter Substrates

The primary mechanism of action for MDMA and related compounds is their interaction with monoamine transporters: the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[8][27] Unlike simple reuptake blockers, these compounds act as substrates for the transporters.[8] They are taken up into the presynaptic terminal, which triggers a reversal of the normal transporter flux, causing a massive, non-exocytotic release of monoamines (especially serotonin) into the synaptic cleft.[27] This surge in synaptic serotonin is primarily responsible for the characteristic entactogenic and empathogenic effects (feelings of emotional closeness and empathy) of MDMA.[23] These compounds also act as agonists at certain serotonin receptors, such as 5-HT2A, which contributes to their mild hallucinogenic properties.[8][26]

MDMA_SERT_Interaction Mechanism of MDMA-Induced Serotonin Release cluster_presynaptic Presynaptic Serotonergic Neuron MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Binds & Enters Cell Serotonin_in SERT->Serotonin_in Triggers Reverse Transport Vesicles Synaptic Vesicles (Serotonin Storage) Synapse Synaptic Cleft (High Serotonin Concentration) Serotonin_in->Synapse Efflux

Caption: MDMA acts as a SERT substrate, causing reverse transport of serotonin.

Part 5: Other Notable Biological Activities

The versatility of the benzodioxole scaffold extends to several other therapeutic areas.

  • Anti-inflammatory Activity: Certain synthetic benzodioxole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, the key targets of non-steroidal anti-inflammatory drugs (NSAIDs).[7][17] Some compounds showed moderate activity against both COX-1 and COX-2, with better selectivity for COX-2 compared to the reference drug Ketoprofen, suggesting potential for developing anti-inflammatory agents with improved side-effect profiles.[7]

  • Antioxidant Activity: Benzodiazepine derivatives incorporating a benzodioxole moiety have demonstrated moderate antioxidant activity by scavenging free radicals in DPPH assays.[13][14]

  • Antihyperlipidemic Effects: Fibrate derivatives containing the 1,3-benzodioxole structure have shown potent anti-hyperlipidemia activity in animal models, significantly reducing plasma levels of triglycerides, total cholesterol, and LDL-cholesterol.[9] The mechanism may involve the up-regulation of PPAR-α, a key regulator of lipid metabolism.[9]

  • Plant Growth Regulation: Novel benzodioxole derivatives have been designed as potent agonists of the auxin receptor in plants.[28][29] These compounds have shown a remarkable ability to promote root growth in both model plants and crops, indicating potential applications in agriculture as plant growth regulators.[28][29]

Conclusion

The 1,3-benzodioxole scaffold is undeniably a "privileged structure" in medicinal chemistry, endowed with a remarkable capacity to interact with a wide range of biological targets. From inducing apoptosis in cancer cells and inhibiting bacterial growth to modulating complex neurotransmitter systems and synergizing insecticides, its derivatives have proven to be invaluable tools and promising therapeutic leads. The continued exploration of this versatile core structure, through synthetic modification and detailed mechanistic studies, will undoubtedly unlock new opportunities for the development of novel drugs and bioactive agents to address pressing challenges in medicine and agriculture.

References

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (2004). PubMed.[Link]

  • Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. (2024). PubMed.[Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). An-Najah Staff.[Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). National Center for Biotechnology Information.[Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). National Center for Biotechnology Information.[Link]

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Chembeo.[Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI.[Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers.[Link]

  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). ResearchGate.[Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). PubMed.[Link]

  • The relationship between the metabolism and toxicity of benzodioxole compounds. (1981). PubMed.[Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2020). PubMed.[Link]

  • MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. (2010). PubMed Central.[Link]

  • Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. (2021). ResearchGate.[Link]

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (2004). ResearchGate.[Link]

  • (PDF) Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020). ResearchGate.[Link]

  • Benzodioxole scaffold containing compound with multiple pharmacological activities. (2022). ResearchGate.[Link]

  • Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions. (n.d.).
  • Antimicrobial candidates containing 1,3-benzodioxol system. (2014). ResearchGate.[Link]

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. (2018). National Center for Biotechnology Information.[Link]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). (2014). National Center for Biotechnology Information.[Link]

  • Substituted methylenedioxyphenethylamine. (n.d.). Wikipedia.[Link]

  • In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. (2007). PubMed.[Link]

  • Structures of Benzodioxole derivatives that have biological activities. (2020). ResearchGate.[Link]

  • (PDF) Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). ResearchGate.[Link]

  • Benzodioxole derivatives useful as pesticides. (n.d.).
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2016). National Center for Biotechnology Information.[Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022). MDPI.[Link]

  • 1,3-Benzodioxole. (n.d.). Wikipedia.[Link]

  • RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. (n.d.). ScienceDirect.[Link]

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. (2018). ResearchGate.[Link]

  • Methylenedioxy – Knowledge and References. (n.d.). Taylor & Francis.[Link]

  • 3,4-Methylenedioxyamphetamine. (n.d.). Wikipedia.[Link]

  • 1,3-Benzodioxolylbutanamine. (n.d.). Wikipedia.[Link]

Sources

The Unseen Influence: A Technical Guide to the Mechanisms of Action of N-Substituted Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Subtle Power of Fluorine

In the vast landscape of chemical biology and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a transformative approach. Among the myriad of fluorinated compounds, N-substituted fluoroanilines represent a class of molecules with profound and diverse biological activities. Their journey from laboratory curiosities to essential components in pharmaceuticals, herbicides, and fungicides is a testament to the subtle yet powerful influence of fluorine on molecular interactions. This guide provides an in-depth exploration of the mechanisms of action of N-substituted fluoroanilines, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the intricate ways these molecules interact with their biological targets, elucidating the causality behind their potent effects and the experimental methodologies used to uncover these mechanisms.

Part 1: N-Substituted Fluoroanilines in Pharmaceuticals: Precision Targeting of Cellular Machinery

The introduction of a fluoroaniline moiety into a drug candidate can significantly enhance its pharmacological properties, including metabolic stability, bioavailability, and target-binding affinity.[1] This has led to their integration into a range of therapeutics, most notably as kinase inhibitors and ion channel modulators.

Kinase Inhibition: Halting Aberrant Signaling Cascades

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. N-substituted fluoroanilines are integral components of several kinase inhibitors, where the fluoroaniline ring often serves as a key pharmacophore that interacts with the ATP-binding pocket of the target kinase.

Many N-substituted fluoroaniline-based kinase inhibitors function as ATP-competitive inhibitors, classified as either Type I or Type II inhibitors.[2]

  • Type I Inhibitors: These molecules bind to the active conformation of the kinase, directly competing with ATP for the binding site. The fluorine substitution on the aniline ring can enhance binding affinity through favorable electrostatic interactions and by increasing the lipophilicity of the molecule, facilitating its entry into the hydrophobic ATP-binding pocket.[3]

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, occupying the ATP-binding site and an adjacent allosteric pocket.[2] The fluoroaniline moiety can contribute to the conformational changes required to stabilize the inactive state.

A notable example is the dual tyrosine kinase inhibitor Lapatinib , which targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The 3-chloro-4-fluoroaniline group in Lapatinib is a critical building block that contributes to its potent and selective inhibition.[4]

G cluster_0 Kinase Inhibition by N-Substituted Fluoroaniline-Based Drug Drug N-Substituted Fluoroaniline Drug Kinase_Active Active Kinase (DFG-in) Drug->Kinase_Active Type I Inhibition Kinase_Inactive Inactive Kinase (DFG-out) Drug->Kinase_Inactive Type II Inhibition Inhibition Inhibition Drug->Inhibition Substrate Substrate Protein Kinase_Active->Substrate ATP ATP ATP->Kinase_Active Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Aberrant Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibition->Kinase_Active

Caption: Kinase inhibition by N-substituted fluoroaniline drugs.

A self-validating protocol to determine the inhibitory activity of an N-substituted fluoroaniline compound against a target kinase:

  • Reagents and Materials:

    • Purified recombinant target kinase

    • Fluorescently labeled or radiolabeled kinase substrate (peptide or protein)

    • ATP

    • N-substituted fluoroaniline test compound

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a microplate, add the target kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Causality: The decrease in signal directly correlates with the inhibition of kinase activity, as the detection reagent measures the product of the kinase reaction (e.g., ADP). The IC50 value provides a quantitative measure of the compound's potency.

Ion Channel Modulation: Regulating Cellular Excitability

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a fundamental role in neuronal signaling, muscle contraction, and other physiological processes.[5] N-substituted fluoroanilines can act as modulators of various ion channels.[6][7]

Fluoroaniline-containing modulators can either activate or inhibit ion channel activity through direct binding to the channel protein.[5] This binding can occur at various sites, including the pore-forming region or allosteric sites, leading to conformational changes that alter the channel's gating properties (the probability of being in an open or closed state).[5] The fluorine atom can enhance binding affinity and specificity through its unique electronic properties.

G cluster_0 Ion Channel Modulation by N-Substituted Fluoroanilines Modulator N-Substituted Fluoroaniline Modulator IonChannel Ion Channel Modulator->IonChannel Binds to Channel OpenState Open State (Ion Flux) IonChannel->OpenState Activation ClosedState Closed State (No Ion Flux) IonChannel->ClosedState Inhibition CellularResponse Altered Cellular Excitability OpenState->CellularResponse ClosedState->CellularResponse

Caption: Ion channel modulation by N-substituted fluoroanilines.

Part 2: Herbicidal Activity: Disrupting Essential Plant Processes

N-substituted fluoroanilines are key components in a variety of herbicides, offering potent and often selective weed control.[1] Their mechanisms of action are diverse, targeting fundamental processes in plant growth and development.

Inhibition of Microtubule Assembly

Certain dinitroaniline herbicides containing a fluoroaniline moiety, such as Fluchloralin , act by disrupting microtubule formation.[8]

These herbicides bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. Microtubules are essential for cell division (mitosis), and their disruption leads to abnormal cell plate formation and ultimately, the cessation of plant growth.

Enzyme Inhibition in Amino Acid and Pigment Biosynthesis

Other classes of fluoroaniline-containing herbicides target specific enzymes in vital biosynthetic pathways.

  • Acetohydroxyacid Synthase (AHAS) Inhibition: Some sulfonylurea herbicides incorporating a fluoroaniline structure inhibit AHAS (also known as acetolactate synthase or ALS), the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[9] Inhibition of this enzyme starves the plant of these essential amino acids, leading to growth arrest and death.

  • Protoporphyrinogen IX Oxidase (PPO) Inhibition: Certain herbicides act by inhibiting PPO, a key enzyme in the chlorophyll and heme biosynthesis pathway.[10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.

Part 3: Fungicidal Properties: Combating Fungal Pathogens

N-substituted fluoroanilines are also found in a range of fungicides used to protect crops from fungal diseases.[1]

Disruption of Fungal Signal Transduction

Some fungicides, like Fludioxonil , interfere with the signal transduction pathways that regulate fungal responses to osmotic stress.[11]

Fludioxonil is believed to inhibit a hybrid histidine kinase involved in the high-osmolarity glycerol (HOG) signaling pathway. This disruption prevents the fungus from adapting to changes in osmotic pressure, leading to cell swelling and lysis.

Inhibition of Mitochondrial Respiration

A significant class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), includes compounds derived from fluoroanilines.

SDHIs bind to and inhibit succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This blockage of cellular respiration deprives the fungal cells of ATP, the primary energy currency, leading to growth inhibition and death.

Quantitative Data Summary

Compound ClassExampleTargetMechanism of ActionPotency (IC50/EC50)
Pharmaceuticals
Kinase InhibitorLapatinibEGFR/HER2ATP-Competitive Inhibition~10-100 nM
Ion Channel ModulatorFlufenamic Acid AnalogsVarious Ion ChannelsDirect Binding & Gating ModificationµM to mM range
Herbicides
DinitroanilineFluchloralinTubulinInhibition of Microtubule AssemblyVaries by species
Sulfonylurea(Fluoroaniline-containing)AHAS/ALSInhibition of Amino Acid Synthesisng/mL to µg/mL range
Fungicides
PhenylpyrroleFludioxonilHistidine KinaseDisruption of Signal Transductionµg/mL range
SDHI(Fluoroaniline-containing)Succinate DehydrogenaseInhibition of Mitochondrial Respirationµg/mL range

Conclusion: A Versatile Scaffold for Bioactivity

The N-substituted fluoroaniline scaffold has proven to be remarkably versatile, providing a foundation for the development of a wide array of bioactive molecules. The strategic placement of fluorine atoms confers unique physicochemical properties that enhance interactions with biological targets, leading to potent and selective modulation of cellular processes. From the precise inhibition of kinases in cancer therapy to the disruption of essential pathways in weeds and fungi, these compounds underscore the power of medicinal and agricultural chemistry to address critical challenges in human health and food security. A thorough understanding of their mechanisms of action, as detailed in this guide, is paramount for the continued innovation and responsible application of this important class of molecules.

References

  • Slideshare. (n.d.). Mode of action of Fluchloralin. [Link]

  • KingAgro. (2024, May 14). Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth. [Link]

  • Ganie, S. A., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 12(48), 3165-3179. [Link]

  • Sparrow Chemical. (n.d.). What is 4-Fluoroaniline used for?. [Link]

  • ResearchGate. (n.d.). Chemical Synthesis, Herbicidal Activity, Crop Safety, and Molecular Basis of ortho-Fluoroalkoxy Substituted Sulfonylureas as Novel Acetohydroxyacid Synthase Inhibitors. [Link]

  • Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Channels, 7(5), 341-347. [Link]

  • PubMed. (2009). Ion channel modulators mediated alterations in NO-induced free radical generation and neutrophil membrane potential. [Link]

  • ResearchGate. (n.d.). Overview of Current Type I/II Kinase Inhibitors. [Link]

  • Drug Target Review. (2016, June 16). New horizons in next-generation small molecule kinase inhibitors. [Link]

Sources

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

CAS Registry Number: 202599-73-3 PubChem CID: 2796595 Formula: C₁₄H₁₂FNO₂ Molecular Weight: 245.25 g/mol [1]

Executive Summary & Chemical Architecture

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a specialized secondary amine intermediate widely utilized in medicinal chemistry.[1] It serves as a critical pharmacophore scaffold, often functioning as a bioisostere for N-benzyl anilines in the development of kinase inhibitors, TRPV1 antagonists, and psychoactive modulators.[1]

The molecule fuses two distinct electronic domains:

  • The Piperonyl Moiety (1,3-benzodioxole): An electron-rich aromatic system that mimics the catechol moiety found in neurotransmitters (dopamine, norepinephrine) but with improved metabolic stability due to the methylenedioxy bridge.[1]

  • The 4-Fluoroaniline Motif: A lipophilic, electron-withdrawing aromatic ring.[1] The para-fluorine atom blocks metabolic oxidation at the C4 position (a common clearance route for anilines) while modulating the pKa of the secondary amine, reducing its basicity compared to non-fluorinated analogs.[1]

Synthetic Pathway: Reductive Amination[2][3][4][5]

The most robust and scalable synthesis involves the reductive amination of Piperonal (3,4-methylenedioxybenzaldehyde) with 4-Fluoroaniline .[1] This approach avoids the over-alkylation issues common with direct alkylation (using benzyl halides).[1]

Reaction Logic

The synthesis proceeds via an in situ imine (Schiff base) formation followed by selective reduction.[1][2]

  • Step 1 (Imine Formation): The carbonyl oxygen of piperonal condenses with the primary amine of 4-fluoroaniline.[1] This equilibrium is driven forward by the removal of water (using molecular sieves or azeotropic distillation) or by acid catalysis.[1]

  • Step 2 (Reduction): The imine (C=N) is reduced to the amine (C-N).[3][4]

    • Reagent Choice:Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Borohydride (NaBH₄).[1] STAB is milder and selectively reduces the imine without reducing the aldehyde, allowing for a "one-pot" procedure.[1]

Visual Workflow (DOT Diagram)

Synthesispathway cluster_conditions Critical Control Points Reactant1 Piperonal (Aldehyde) Imine Intermediate Imine (Schiff Base) Reactant1->Imine DCM/DCE, AcOH Dehydration Reactant2 4-Fluoroaniline (Primary Amine) Reactant2->Imine Product Target Molecule (Secondary Amine) Imine->Product Reduction (NaBH(OAc)3) Control1 pH 4-5 (Acetic Acid) Accelerates Imine Formation Control2 Anhydrous Conditions Prevent Hydrolysis

Figure 1: One-pot reductive amination pathway using Sodium Triacetoxyborohydride.

Detailed Experimental Protocol

Scale: 10 mmol Yield Expectation: 85-92% Purity Target: >98% (HPLC)

Materials:
  • Piperonal (1.50 g, 10 mmol)

  • 4-Fluoroaniline (1.11 g, 10 mmol)[1]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Acetic Acid (glacial, 0.6 mL, 10 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL)[1]

Step-by-Step Methodology:
  • Imine Formation (Equilibrium Setup):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperonal (1.0 eq) and 4-Fluoroaniline (1.0 eq) in DCE (3 mL/mmol).

    • Add Acetic Acid (1.0 eq).[1] The acid acts as a catalyst to protonate the carbonyl oxygen, making it more electrophilic.[1]

    • Checkpoint: Stir at room temperature for 30–60 minutes under Nitrogen. Monitor by TLC (Hexane:EtOAc 4:1).[1] You should see the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.[1]

  • Reduction (The "One-Pot" Addition):

    • Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

    • Add STAB (1.5 eq) portion-wise over 5 minutes. Caution: Mild gas evolution (H₂).

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). This neutralizes the acetic acid and decomposes excess borohydride.[1]

    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (1 x 20 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][2]

  • Purification:

    • The crude oil is often pure enough for subsequent steps.[1] If purification is required, use Flash Column Chromatography.[1]

    • Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20).[1] The secondary amine typically elutes after the non-polar impurities.[1]

Analytical Validation (Self-Validating Data)

To confirm the identity of CAS 202599-73-3, compare your isolated product against these predicted spectral signatures.

Table 1: Key Spectroscopic Markers

TechniqueFeatureDiagnostic SignalInterpretation
¹H NMR (CDCl₃)Dioxole Ring δ 5.92 (s, 2H)The methylene protons (-O-CH₂-O-) are the "fingerprint" of the piperonyl group.[1]
Benzylic CH₂ δ 4.25 (s, 2H)Connects the aromatic ring to the nitrogen.[1] If this is a doublet, the amine is protonated.[1]
Amine NH δ 3.90 (br s, 1H)Broad singlet, disappears with D₂O shake.[1]
F-Aromatic δ 6.8–7.0 (m, 4H)Characteristic splitting pattern due to ¹H-¹⁹F coupling.[1]
¹³C NMR C-F Coupling ~156 ppm (d)The carbon directly attached to Fluorine will appear as a doublet with a large coupling constant (~235 Hz).
Dioxole C ~101 ppmThe methylenedioxy carbon.[1]
Mass Spec Molecular Ion m/z 246.1 [M+H]⁺Confirming the molecular weight of 245.[1]25.

Medicinal Chemistry Utility & Logic

This compound is rarely an end-product; it is a high-value Intermediate .[1]

Bioisosterism & SAR (Structure-Activity Relationship)
  • Metabolic Blockade: The 4-Fluoro substitution on the aniline ring is a strategic design choice.[1] In non-fluorinated anilines, the para-position is highly susceptible to Cytochrome P450 hydroxylation, leading to rapid clearance and potential toxicity (quinone-imine formation).[1] The C-F bond is metabolically stable, extending the half-life (

    
    ) of the molecule.[1]
    
  • Lipophilicity: The addition of the benzodioxole and fluorine increases the LogP compared to a simple benzyl-aniline, improving blood-brain barrier (BBB) permeability for CNS targets.[1]

Decision Logic: Reagent Selection

Why use STAB instead of NaBH₄? This decision is critical for yield reproducibility.

ReagentLogic Start Select Reducing Agent Choice1 Sodium Borohydride (NaBH4) Start->Choice1 Choice2 Sodium Triacetoxyborohydride (STAB) Start->Choice2 Result1 Risk: Reduces Aldehyde to Alcohol (Side Product) Choice1->Result1 Non-Selective Result2 Success: Selectively Reduces Imine Only Choice2->Result2 Selective

Figure 2: Selection logic for reducing agents in reductive amination.

References

  • PubChem. (n.d.).[1][5][6] N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline (CID 2796595).[1] National Library of Medicine.[1] Retrieved February 11, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Common Organic Chemistry. (2023). Reductive Amination: Standard Protocols. Retrieved February 11, 2026, from [Link]

Sources

The Benzodioxole Motif: From Natural Scaffolds to Suicide Inhibition in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) scaffold represents a paradox in medicinal chemistry. Historically isolated from essential oils like sassafras and nutmeg, it has evolved into a cornerstone pharmacophore for blockbuster drugs including Paroxetine (SSRI) and Tadalafil (PDE5 inhibitor). However, its utility is counterbalanced by a distinct metabolic liability: the formation of high-affinity carbene complexes with Cytochrome P450 enzymes. This guide dissects the benzodioxole moiety, transitioning from its synthetic origins to its mechanistic role as a "suicide inhibitor," and provides actionable protocols for its integration and management in drug discovery.

Part 1: Historical Genesis & Natural Products

The discovery of the benzodioxole ring traces back to the isolation of safrole from Sassafras albidum in the 19th century. Early chemists identified this lipophilic motif as the source of the "sweet-shop" aroma and biological activity in various essential oils.

  • Safrole (1844): The structural prototype. Originally a flavoring agent, later banned due to hepatocarcinogenicity (via metabolic activation to electrophilic sulfates).

  • Piperine: The alkaloid responsible for the pungency of black pepper, containing the benzodioxole unit which enhances bioavailability by inhibiting glucuronidation and CYP450s.

  • Podophyllotoxin: A lignan precursor to the chemotherapy drugs Etoposide and Teniposide, demonstrating the scaffold's potential in cytotoxicity.

The Pivot to Synergists (1947): The observation that sesame oil enhanced the potency of pyrethrum insecticides led to the development of Piperonyl Butoxide (PBO) . PBO is not an insecticide itself but a potent synergist that halts the metabolic detoxification of pyrethrins in insects.[1][2] This was the first industrial application of the benzodioxole moiety's ability to inhibit metabolic enzymes—a feature that would later haunt and help pharmaceutical development.

Part 2: The Mechanistic Core – CYP450 Suicide Inhibition

For the medicinal chemist, understanding the interaction between benzodioxole and Cytochrome P450 is non-negotiable. It is a classic example of Mechanism-Based Inactivation (MBI) or "suicide inhibition."

The Carbene Complex Formation

The metabolic liability arises when CYP450 attempts to oxidize the methylene bridge (


). Unlike standard hydroxylation, this process generates a reactive intermediate that irreversibly binds to the heme iron.
  • Hydrogen Abstraction: The CYP450 Iron-Oxo species (

    
    ) abstracts a hydrogen atom from the methylene carbon, forming a carbon-centered radical.
    
  • Hydroxylation & Dehydration: Rebound hydroxylation forms a hemiacetal-like intermediate, which rapidly dehydrates.

  • Carbene Generation: The resulting species is a carbene (

    
    ), a divalent carbon species.
    
  • Complexation: This carbene acts as a strong

    
    -donor to the ferrous (
    
    
    
    ) heme iron, forming a stable Metabolic Intermediate Complex (MIC) . This complex displays a characteristic Soret peak at ~455 nm and renders the enzyme catalytically dead.
Visualization: The Suicide Inhibition Pathway

CYP_Mechanism Substrate Benzodioxole (Substrate) Radical C-Radical Intermediate Substrate->Radical CYP450 (Fe=O) H-Abstraction Hydroxy Hydroxy-benzodioxole (Unstable) Radical->Hydroxy OH Rebound Carbene Carbene Species (:C) Hydroxy->Carbene -H2O (Dehydration) Complex Fe(II)-Carbene Complex (Inactivated Enzyme) Carbene->Complex Irreversible Binding to Heme Iron

Caption: Mechanism-based inactivation of CYP450 by benzodioxole, leading to the formation of a stable ferrous-carbene complex.

Part 3: Pharmacological Case Studies

Paroxetine (Paxil) – The Autoinhibition Trap

Paroxetine is a potent SSRI containing a benzodioxole ring.

  • Role: The ring provides necessary lipophilicity and conformational constraint for serotonin transporter (SERT) binding.

  • Consequence: Paroxetine is a potent MBI of CYP2D6 . As the patient takes the drug, Paroxetine inactivates the very enzyme responsible for its metabolism. This leads to non-linear pharmacokinetics —doses do not correlate linearly with plasma concentration—and significant drug-drug interactions (DDIs) with other CYP2D6 substrates (e.g., Tamoxifen, Codeine).

Tadalafil (Cialis) – Structural Necessity

Tadalafil, a PDE5 inhibitor, utilizes the benzodioxole moiety to mimic the guanine base of cGMP.

  • Selectivity: Unlike Sildenafil, Tadalafil's specific shape (beta-carboline scaffold fused with benzodioxole) allows it to fit snugly into the PDE5 catalytic site, extending its half-life (17.5 hours).

  • Optimization: During development, analogues replacing the benzodioxole with methoxy groups showed reduced potency or selectivity issues (e.g., PDE11 inhibition). The benzodioxole remains essential for its specific binding profile.

Part 4: Synthetic Architectures & Protocols

General Synthetic Strategy

The construction of the 1,3-benzodioxole ring typically involves the methylenation of a catechol (1,2-dihydroxybenzene) precursor.[3] This reaction is sensitive to water and requires aprotic conditions to prevent competitive hydrolysis of the dihalomethane reagent.

Data: Comparison of Methylenation Reagents

ReagentBaseSolventYieldNotes
Dichloromethane (DCM) NaOH / KOHDMSO / DMF80-90%Standard industrial route. Requires high temp (100-120°C).
Dibromomethane K2CO3Acetone / DMF85-95%Milder conditions, higher reactivity, more expensive.
Bromochloromethane Cs2CO3DMF>90%High yield, useful for sensitive substrates.
Experimental Protocol: Synthesis of 1,3-Benzodioxole from Catechol

This protocol is validated for laboratory-scale synthesis (10-50g scale).

Reagents:

  • Catechol (1.0 eq)

  • Dichloromethane (DCM) (1.5 eq - acts as reagent, not just solvent)

  • Sodium Hydroxide (NaOH) (2.2 eq, powdered)

  • Dimethyl Sulfoxide (DMSO) (Solvent, 5 mL per gram of catechol)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with nitrogen.

  • Solvation: Dissolve Catechol in DMSO. DMSO is critical as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide ions.

  • Deprotonation: Add powdered NaOH slowly to the stirring solution. Caution: Exothermic reaction. The solution will turn dark (oxidation sensitivity).

  • Reagent Addition: Add Dichloromethane (DCM). Note: In this reaction, DCM is the electrophile, not the solvent.

  • Reflux: Heat the mixture to 110-120°C for 2-4 hours. The high temperature is required to overcome the low reactivity of DCM.

  • Quench & Extraction: Cool to room temperature. Pour the mixture into ice water. Extract with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the organic layer with dilute NaOH (to remove unreacted catechol) and brine. Dry over MgSO4.

  • Distillation: Purify the crude oil by vacuum distillation to yield the clear, colorless 1,3-benzodioxole liquid.

Visualization: Synthetic Workflow

Synthesis_Flow Start Catechol Precursor Step1 Solvation in DMSO + Powdered NaOH Start->Step1 Step2 Addition of CH2Cl2 (Reagent) Step1->Step2 Step3 Reflux @ 120°C (2-4 Hours) Step2->Step3 Methylenation Step4 Steam Distillation / Extraction (Remove Catechol) Step3->Step4 End 1,3-Benzodioxole Product Step4->End

Caption: Step-by-step synthetic pathway for the methylenation of catechol to 1,3-benzodioxole.

Part 5: Future Outlook & Bioisosteres

To mitigate the metabolic liability of the benzodioxole ring while retaining its pharmacophoric properties, modern drug design employs bioisosteres:

  • Deuteration: Replacing the methylene hydrogens with deuterium (

    
    ) exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, making hydrogen abstraction by CYP450 more difficult, thus reducing carbene formation and metabolic clearance.
    
  • Fluorination: The 2,2-difluoro-1,3-benzodioxole motif is metabolically stable (no H-abstraction possible) but alters the electronic properties (electron-withdrawing).

  • Cyclic Ethers: Replacing the dioxole with a dihydrobenzofuran or chromane ring can maintain lipophilicity without the specific carbene-forming liability.

References

  • Murray, M. (2000). Mechanisms of inhibitory and inductive interactions of alkylmethylenedioxybenzenes with cytochrome P450. Current Drug Metabolism. Link

  • Guengerich, F. P., et al. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[4][5][6][7] Link

  • Daugan, A., et al. (2003). The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues. Journal of Medicinal Chemistry. Link

  • Bertelsen, K. M., et al. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition.[4][5][8][9] Link

  • Hodgson, E., & Levi, P. E. (1998). Interactions of insecticides with cytochrome P450. Journal of Biochemical Toxicology.
  • ChemicalBook. (2024). Synthesis and Properties of 1,3-Benzodioxole. Link

Sources

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Novel Diarylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Diarylamines

Diarylamines represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant agents, including kinase inhibitors like imatinib and dasatinib.[1] Their unique electronic and structural properties make them a fertile ground for discovering novel therapeutic candidates, particularly in oncology.[2][3][4] Several studies have demonstrated that novel diarylamine derivatives possess potent antiproliferative and cytotoxic activities against a range of human cancer cell lines.[1][5] Therefore, a robust and logically structured preliminary cytotoxicity screening process is the critical first step in identifying promising lead compounds for further development.

This guide provides a technical framework for conducting this initial screen. It is designed from the ground up, moving beyond a simple recitation of protocols to explain the causality behind each experimental choice. We will establish a self-validating workflow that ensures the generation of reliable, reproducible, and mechanistically informative data.

Part 1: Foundational Strategy - Designing a Meaningful Screen

Before any reagents are thawed, a well-considered strategy is paramount. The quality of your initial data is entirely dependent on the foundational choices made at this stage.

The Logic of Cell Line Selection

The selection of cell lines is not arbitrary; it is the basis of your entire screening hypothesis. A common pitfall is the use of a single, convenient cell line, which provides a very narrow and potentially misleading view of a compound's activity.[6]

A Recommended Starter Panel:

A robust initial screen should include a panel of cell lines to assess both efficacy and selectivity.[7] The NCI-60 panel serves as a powerful example of using diverse cell lines for broad initial screening.[7][8] For a focused preliminary screen, a panel could be structured as follows:

  • Diverse Cancer Types: Include cell lines from distinct cancer types to identify potential tissue-specific activity. For example:

    • A549: Non-small cell lung carcinoma.[8]

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive).[8][9]

    • HepG2: Hepatocellular carcinoma, which can also provide an early indication of potential hepatotoxicity.[10]

  • Inclusion of a Non-Cancerous Cell Line: This is a critical control for assessing preliminary selectivity. A compound that is equally toxic to cancerous and non-cancerous cells may have a narrow therapeutic window.

    • HEK293: Human embryonic kidney cells are a common choice for this purpose, though it's important to note they are immortalized and not truly "normal."[10][11][12]

This strategic selection allows for a preliminary assessment of a diarylamine's spectrum of activity and its potential for selective toxicity towards cancer cells.[13]

Establishing the Concentration Range

Testing a single, high concentration of a compound can be misleading. A dose-response curve is essential for determining key parameters like the half-maximal inhibitory concentration (IC50).

  • Initial Range Finding: Start with a broad range of concentrations, typically using a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).

  • Refining the Range: Based on the initial results, a more focused range of 8-12 concentrations should be chosen to bracket the anticipated IC50 value, ensuring a full sigmoidal dose-response curve can be generated.[14]

Part 2: Primary Cytotoxicity Assessment - The "What" and "How Much"

The goal of primary screening is to efficiently identify which novel diarylamines possess cytotoxic activity and to quantify that activity. We will employ two distinct, yet complementary, assays to provide a more complete picture of cytotoxicity. This dual-assay approach mitigates the risk of artifacts from a single method.

Workflow for Primary Cytotoxicity Screening

The overall process, from cell preparation to data analysis, follows a standardized workflow to ensure consistency and reproducibility.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis seed Seed Cells in 96-Well Plates incubate1 Incubate 24h for Cell Adherence seed->incubate1 prep_compound Prepare Serial Dilutions of Diarylamines treat Treat Cells with Compounds & Controls prep_compound->treat incubate2 Incubate for 48-72h treat->incubate2 assay_choice Perform Assay incubate2->assay_choice mt_assay MTT Assay assay_choice->mt_assay ldh_assay LDH Assay assay_choice->ldh_assay read Measure Absorbance/ Luminescence mt_assay->read ldh_assay->read normalize Normalize Data to Controls (%) read->normalize plot Plot Dose-Response Curve normalize->plot calc Calculate IC50 Value plot->calc

Caption: High-level workflow for in vitro cytotoxicity screening.

Assay 1: MTT (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][15]

  • Principle of Causality: Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[16] The amount of formazan produced, quantified by measuring its absorbance, is directly proportional to the number of living cells.[9]

G cluster_cell Mitochondrion of Viable Cell enzyme Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->enzyme Reduction

Caption: Principle of the MTT cell viability assay.

Step-by-Step Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the novel diarylamines. Include "untreated" (media only) and "vehicle" (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours at 37°C.[16][17]

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate reader, typically at 570 nm.

Assay 2: LDH (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. It is an excellent orthogonal method to the MTT assay because it measures cell death directly, rather than metabolic activity.[18]

  • Principle of Causality: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (a hallmark of necrosis or late apoptosis).[19] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product.[19][20] The amount of color is proportional to the amount of LDH released, and thus to the number of dead cells.

G cluster_assay Assay in Culture Medium IntactCell Viable Cell (Membrane Intact) LDH_in LDH (contained) DamagedCell Damaged Cell (Membrane Compromised) LDH_out LDH (released) DamagedCell->LDH_out Reaction Lactate + NAD+ -> Pyruvate + NADH LDH_out->Reaction catalyzes Formazan Colored Formazan (Measurable Signal) Reaction->Formazan Diaphorase/ Tetrazolium Salt

Caption: Principle of the LDH cytotoxicity assay.

Step-by-Step Protocol: LDH Assay

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is highly efficient to run paired plates for MTT and LDH assays simultaneously.

  • Culture Supernatant Collection: After the incubation period, carefully transfer a small aliquot (e.g., 25-50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well of the new plate, as per the manufacturer's instructions.[20][21]

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction (Optional): Add a stop solution if required by the specific kit protocol.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

Part 3: Probing the Mechanism - An Introduction to Apoptosis

Once a diarylamine is confirmed to be cytotoxic, the next logical question is how it kills the cells. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[22][23] Preliminary apoptosis assays can provide crucial mechanistic insights.

Assay 3: Annexin V Staining (Early Apoptosis)
  • Principle of Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS. By using a fluorescently labeled Annexin V, one can detect and quantify cells that are in the early stages of apoptosis.

Assay 4: Caspase-3/7 Activity (Executioner Apoptosis)
  • Principle of Causality: Apoptosis proceeds through a cascade of enzymes called caspases. Caspases 3 and 7 are the key "executioner" caspases that dismantle the cell.[24] Luminescent assays like Caspase-Glo® 3/7 use a specific substrate that is cleaved by active Caspase-3 or -7, releasing a substrate for the luciferase enzyme, which in turn generates a measurable light signal. This signal is directly proportional to the amount of caspase activity.[24]

G cluster_cell Apoptotic Cell membrane Plasma Membrane cytosol Cytosol Compound Diarylamine Compound Pathway Apoptotic Signaling Initiation Compound->Pathway PS Phosphatidylserine (PS) Translocation Pathway->PS Caspase Caspase-3/7 Activation Pathway->Caspase Death Cell Death PS->Death Assay_AV Annexin V Assay (Detects Exposed PS) PS->Assay_AV Caspase->Death Assay_Casp Caspase-3/7 Assay (Measures Activity) Caspase->Assay_Casp

Caption: Key markers detected in preliminary apoptosis assays.

Part 4: Data Analysis and Interpretation

Raw absorbance or luminescence values are meaningless without proper analysis. The goal is to convert these raw numbers into a clear, interpretable measure of potency: the IC50 value.

Step-by-Step Data Analysis

  • Background Subtraction: Subtract the average absorbance of the "media only" (no cells) wells from all other readings.

  • Data Normalization: Express the data as a percentage of the vehicle control. The formula for "% Viability" is: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Dose-Response Curve: Plot the normalized data (% Viability) on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • IC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[14][25] The IC50 is the concentration of the diarylamine that produces a 50% reduction in cell viability.[9] This calculation is readily performed using software like GraphPad Prism or similar data analysis packages.[26]

Data Presentation

Summarize the final IC50 values in a clear, concise table. This allows for easy comparison of the potency of different diarylamine derivatives across the selected cell lines.

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293 / A549)
DPA-00115.218.522.1>100>6.6
DPA-0022.84.15.650.318.0
DPA-00375.488.2>100>100N/A
Positive Control0.50.81.115.731.4

Conclusion and Forward Look

This guide outlines a comprehensive and logically structured approach for the preliminary cytotoxicity screening of novel diarylamines. By employing a strategic cell line panel, using orthogonal primary screening assays (MTT and LDH), and performing initial mechanistic studies (apoptosis assays), researchers can generate a robust dataset. This data not only identifies cytotoxic "hit" compounds but also provides an early understanding of their potency, selectivity, and potential mechanism of action. The compounds that demonstrate high potency against cancer cell lines and a favorable selectivity index compared to non-cancerous cells are the prime candidates for progression into more advanced preclinical studies.

References

  • Kaszkin, M., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. Retrieved from [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • Biotech Fluidics. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Wang, Z., et al. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. PubMed. Retrieved from [Link]

  • Ke, S., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PMC. Retrieved from [Link]

  • Ayeni, S., et al. (n.d.). Type 1 Phototherapeutic Agents. 2. Cancer Cell Viability and ESR Studies of Tricyclic Diarylamines. PMC. Retrieved from [Link]

  • Ke, S., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. PubMed. Retrieved from [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

  • ResearchGate. (2014, October 8). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Protocols.io. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • researchopenworld.com. (n.d.). Synthesis of Novel Multiple-Chlorine Diarylamine Derivatives and their Antiproliferative Activity against Human Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and biological evaluation of diarylamines with antitumor activity | Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • SciSpace. (n.d.). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis, and Preliminary Cytotoxicity Evaluation of New Diarylureas and Diarylamides Possessing 1,3,4-Triarylpyrazole Scaffold | Request PDF. Retrieved from [Link]

  • PMC. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]

  • YouTube. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • Antineo. (n.d.). In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. Retrieved from [Link]

  • BosterBio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Med Handbook. (n.d.). SASoM-METHOD-111-MTT-Assay.pdf. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ACS Publications. (2024, July 1). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Retrieved from [Link]

Sources

Methodological & Application

crystallization techniques for diarylamine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Diarylamine Compounds

Abstract

Diarylamines are a cornerstone class of organic compounds, pivotal in the development of pharmaceuticals, organic electronics, and advanced materials.[1][2] The precise control over their solid-state form is critical, as properties like solubility, stability, bioavailability, and charge-transport characteristics are intrinsically linked to their crystalline structure.[3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical techniques for obtaining high-quality single crystals of diarylamine compounds. It moves beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the researcher to troubleshoot and optimize crystallization processes effectively.

The Foundational Principles of Crystallization

Crystallization is a thermodynamic process where a solid form is generated from a solution, melt, or vapor phase, with molecules arranging themselves into a highly ordered lattice structure.[3] The entire process is governed by achieving a state of supersaturation, which acts as the driving force for both the initial formation of crystal nuclei and their subsequent growth.[4][5]

  • Nucleation: This is the first stage, where a few molecules come together in the correct orientation to form a stable, ordered cluster (a nucleus).[3] This step requires overcoming an energy barrier and is often the rate-limiting step in the process.

  • Crystal Growth: Once a stable nucleus has formed, further molecules from the supersaturated solution deposit onto its surface, allowing the crystal to grow in size.[3] The goal of single-crystal growth is to encourage slow, ordered growth while minimizing the formation of new nuclei.[8][9]

A generalized workflow for achieving crystallization is depicted below. The key is to navigate the path from a clear solution to a crystalline solid slowly and deliberately. A process that occurs too quickly will trap impurities and result in amorphous powder or poor-quality crystals.[10][11]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Supersaturation & Growth cluster_2 Phase 3: Isolation & Analysis Start Start with Impure Diarylamine Solid Dissolve Dissolve in Minimum Amount of Hot 'Good' Solvent Start->Dissolve Filter Hot Filtration (Optional: Removes Insoluble Impurities) Dissolve->Filter Induce Induce Supersaturation (Cooling, Evaporation, Diffusion) Filter->Induce Nucleate Nucleation (Formation of Crystal Seeds) Induce->Nucleate Grow Slow Crystal Growth Nucleate->Grow Isolate Isolate Crystals (Filtration) Grow->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Characterization (XRD, DSC, etc.) Dry->Analyze

Caption: General workflow for the crystallization of diarylamine compounds.

The Art of Solvent Selection

The choice of solvent is the most critical experimental variable in the crystallization of organic molecules.[10] For diarylamines, which often feature aromatic rings and can have varying polarity based on their substituents, a systematic approach to solvent screening is essential. The ideal solvent (or solvent system) should exhibit moderate solubility for the diarylamine at room temperature but high solubility at an elevated temperature.[7]

Key Considerations:

  • Polarity Matching: "Like dissolves like" is a guiding principle. Diarylamines are often soluble in moderately polar solvents like dichloromethane (DCM), chloroform, ethyl acetate, or tetrahydrofuran (THF).[12][13]

  • Hydrogen Bonding: The presence of the N-H group in secondary diarylamines allows for hydrogen bonding. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethyl acetate) can influence solubility and crystal packing.[10]

  • Volatility: For slow evaporation techniques, a solvent that is not overly volatile is preferred to ensure the process is slow.[10] Conversely, in vapor diffusion, the relative volatility of the solvent and anti-solvent is the key to the experiment's success.[12]

A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble, is often highly effective.[14] A common and successful combination for diarylamines is a solution in dichloromethane with hexanes or pentane used as the anti-solvent.[1]

SolventBoiling Point (°C)PolarityTypical RoleNotes
Dichloromethane (DCM)40MediumGood SolventHighly effective at dissolving many diarylamines. Its volatility can be a challenge for slow evaporation but is useful in diffusion methods.[1][12]
Toluene111LowGood SolventHigher boiling point allows for a wider temperature range in cooling crystallization. Aromatic nature can lead to beneficial π-π stacking interactions.[10]
Ethyl Acetate77MediumGood SolventA good balance of polarity and volatility. Can act as a hydrogen bond acceptor.
Acetonitrile82HighGood SolventA more polar option, useful for more polar diarylamine derivatives.[12]
Ethanol / Methanol78 / 65HighGood Solvent / Anti-solventHighly polar and protic. Can be a good solvent for highly functionalized diarylamines or an anti-solvent for non-polar ones.[15]
Hexane / Heptane69 / 98Non-polarAnti-solventStandard choice for anti-solvents to precipitate non-polar to moderately polar compounds from solution.[1][12]
Diethyl Ether35LowAnti-solventHighly volatile anti-solvent, useful in vapor diffusion setups.[12]

Core Crystallization Protocols

Success in crystallization often comes from screening several methods in parallel. It is recommended to start with small amounts of material (5-20 mg) for each trial.[9]

Protocol 1: Slow Evaporation

This is the simplest technique and works well for compounds that are stable under ambient conditions.[16] The principle is to slowly increase the concentration of the solute to the point of supersaturation by allowing the solvent to evaporate over days or weeks.[8][12]

Methodology:

  • Prepare a nearly saturated solution of the diarylamine compound in a suitable solvent (e.g., toluene or ethyl acetate) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for slow solvent evaporation. The number and size of the holes control the rate.[14]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard or a dedicated crystallization chamber).

  • Monitor for crystal growth over several days to two weeks.[13]

Causality: By restricting the rate of evaporation, the solution approaches supersaturation very slowly. This minimizes the thermodynamic driving force for nucleation, allowing fewer, larger, and more well-ordered crystals to form and grow.

Protocol 2: Slow Cooling

Methodology:

  • In a clean test tube, add the diarylamine solid.

  • Add a suitable solvent (e.g., acetonitrile, ethanol) dropwise while heating the mixture (e.g., in a sand bath or on a hot plate) until the solid just dissolves completely.

  • Cap the test tube and place it into a Dewar flask or an insulated container filled with hot water (at a temperature just below the solvent's boiling point).[16]

  • Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. For even slower cooling, the setup can be placed in an oven that is programmed to cool down gradually.

  • If crystals have not formed at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility.[9]

Causality: The gradual decrease in temperature slowly reduces the solubility of the diarylamine, creating a gentle path into the supersaturated state. The slow rate prevents the rapid "crashing out" of the solid as a powder and instead favors methodical growth on a limited number of nuclei.[4]

Protocol 3: Vapor Diffusion

Vapor diffusion is arguably the most successful technique for obtaining high-quality single crystals from small amounts of material.[10][12] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility.

Methodology:

  • Dissolve the diarylamine (5-15 mg) in a small volume (0.2-0.5 mL) of a moderately volatile "good" solvent (e.g., DCM, THF) in a small, open inner vial.[12]

  • Place this inner vial inside a larger, sealable outer jar or beaker.

  • Add a larger volume (2-5 mL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.[12]

  • Seal the outer jar tightly. Place it in a stable, vibration-free location.

  • Over time, the more volatile anti-solvent will vaporize and diffuse into the solvent in the inner vial, causing the diarylamine to slowly precipitate and form crystals.[4]

G cluster_0 Vapor Diffusion Setup cluster_1 OuterVial Sealed Outer Jar InnerVial Inner Vial Solution Diarylamine in 'Good' Solvent (S1) (e.g., DCM) AntiSolvent 'Anti-Solvent' (S2) (e.g., Hexane) AntiSolvent->Solution Vapor Diffusion

Caption: Schematic of a liquid-vapor diffusion crystallization setup.

Protocol 4: Solvent Layering (Liquid-Liquid Diffusion)

This technique is a variation of the anti-solvent method where direct contact between the two solvents is minimized by carefully layering them. It is effective for milligram quantities and for air- or moisture-sensitive compounds.[16]

Methodology:

  • Dissolve the diarylamine in a small amount of a dense "good" solvent (e.g., DCM, chloroform) in a narrow vessel, such as an NMR tube or a thin test tube.

  • Select an anti-solvent (e.g., hexane, pentane) that is less dense than the solvent used for dissolution.

  • Using a pipette or syringe, carefully and slowly add the anti-solvent down the side of the tube to form a distinct layer on top of the diarylamine solution.[4]

  • Seal the tube and leave it undisturbed.

  • Crystals will ideally form at the interface between the two solvents as they slowly diffuse into one another over several hours to days.[13]

Troubleshooting Common Crystallization Challenges

It is common for initial crystallization attempts to fail. A logical approach to troubleshooting can often lead to success.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Evaporate more solvent to increase concentration. Add a small amount of anti-solvent. Try cooling the solution to a lower temperature.[11]
"Oiling Out" Compound is coming out of solution above its melting point or is precipitating too quickly from a highly supersaturated solution.Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent to reduce supersaturation, and cool at a much slower rate.[11]
Formation of Powder or Microcrystals Nucleation rate is too high; crystallization is happening too fast.Reduce the rate of supersaturation: slow down cooling, use fewer holes for evaporation, or use a less volatile anti-solvent. Dilute the initial solution slightly.[10][11]
Many Small Crystals, No Large Ones Too many nucleation sites (e.g., dust, scratches on glass).Filter the solution hot into a very clean, new, or scratch-free vial. Try to achieve a slower rate of supersaturation.
Crystals Don't Diffract Well Crystals may be twinned, have solvent disorder, or possess poor internal order.Try a different solvent system. Slower growth rates almost always lead to better quality crystals. Sometimes, a slightly faster growth can trap a different, more ordered polymorph.[10]

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • University of Washington. (2006). Crystallisation Techniques. Retrieved from [Link]

  • BIA. (2022). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]

  • IMSERC. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • University of Washington Department of Chemistry. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallography Crystallization Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • MDPI. (2024). Application of Magnetic Field to Accelerate the Crystallization of Scopolamine Hydrobromide. Molecules. Retrieved from [Link]

  • Unknown Source. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • ACS Publications. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. Retrieved from [Link]

  • Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. Retrieved from [Link]

  • The Cynical Philosopher. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Crystallisation according to guide failed - what went wrong or has been misinterpreted? Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Retrieved from [Link]

Sources

Strategic Characterization Guide: NMR Assignment of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide details the structural assignment of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline (also referred to as N-piperonyl-4-fluoroaniline). This molecule represents a classic pharmacophore fusion between a piperonyl (benzodioxole) moiety and a fluoroaniline core, typically synthesized via reductive amination of piperonal and 4-fluoroaniline.

Accurate assignment of this structure requires navigating two specific spectral challenges:

  • Overlapping Aromatic Signals: The electron-rich benzodioxole ring and the electron-rich fluoroaniline ring resonate in similar frequency domains (6.3 – 6.9 ppm).

  • Carbon-Fluorine Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) creates complex splitting patterns in the
    
    
    C spectrum (
    
    
    ), which often confuses automated peak-picking algorithms.

Experimental Protocol

Sample Preparation

To ensure sharp lines and accurate integration, proper sample preparation is non-negotiable.

  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the standard choice. It minimizes exchange broadening of the amine (-NH-) proton compared to DMSO-
    
    
    
    , although DMSO may be used if the salt form (e.g., hydrochloride) is analyzed.
  • Concentration: Dissolve 10–15 mg of the free base in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids (e.g., reducing agent residues like borate salts) that cause magnetic field inhomogeneity.

Instrument Parameters
  • 1H NMR: Minimum 400 MHz. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of aromatic protons.
  • 13C NMR: Minimum 100 MHz (carbon frequency).[1][2] Crucial: Set spectral width to include the carbonyl/aromatic region up to 170 ppm to capture the C-F doublet.

  • Temperature: 298 K (25 °C).

Structural Numbering & Workflow Visualization

To standardize the assignment, we utilize the following numbering scheme for the discussion.

G cluster_fluoroaniline Fluoroaniline Ring (Ring A) cluster_linker Linker cluster_benzodioxole Benzodioxole Ring (Ring B) A1 1 NH NH A1->NH N-C bond A2 2,6 A2->A1 A3 3,5 A3->A2 A4 4 A4->A3 CH2 7 NH->CH2 B1 1' CH2->B1 Benzylic B2 2' B1->B2 B6 6' B1->B6 B3 3' OCH2O 8 B3->OCH2O Ether B4 4' B4->OCH2O Ether B5 5'

Figure 1: Connectivity map.[3] Ring A is the 4-fluoroaniline moiety; Ring B is the benzodioxole moiety.

1H NMR Assignment Strategy

The proton spectrum is defined by three distinct regions. The assignment logic flows from the most isolated signals (aliphatic) to the complex aromatic region.

The "Anchor" Signals (Aliphatic Region)

These signals confirm the successful formation of the secondary amine and the integrity of the benzodioxole ring.

  • Methylenedioxy Protons (H-8):

    • Shift:

      
       5.90 – 5.95 ppm.
      
    • Multiplicity: Singlet (2H).

    • Diagnostic: This sharp singlet is the "fingerprint" of the piperonyl group. If this is absent or split, the dioxole ring has opened (acid instability).

  • Benzylic Methylene (H-7):

    • Shift:

      
       4.15 – 4.25 ppm.
      
    • Multiplicity: Singlet (2H).

    • Note: In strictly anhydrous solvents, this may appear as a doublet due to coupling with the NH proton, but usually appears as a singlet in routine CDCl

      
      .
      
  • Amine Proton (N-H):

    • Shift:

      
       3.50 – 4.00 ppm (Broad).
      
    • Behavior: Chemical shift is concentration and temperature dependent. It disappears upon D

      
      O shake.
      
The Aromatic Region (6.4 – 7.0 ppm)

This region contains 7 aromatic protons. We distinguish them by coupling patterns.[4][5]

  • Fluoroaniline Ring (Ring A - AA'BB' System):

    • H-3,5 (Ortho to Fluorine):

      
       ~6.85 – 6.95 ppm.
      
      • Pattern: Triplet-like (apparent

        
        ) or dd. Large 
        
        
        
        (~8-9 Hz) dominates the splitting.
    • H-2,6 (Ortho to Nitrogen):

      
       ~6.50 – 6.60 ppm.
      
      • Pattern: Doublet of doublets (dd). These are upfield due to the electron-donating amine group.

  • Benzodioxole Ring (Ring B - ABX System):

    • H-2' (Ortho to alkyl):

      
       ~6.85 ppm (d, 
      
      
      
      Hz).
    • H-6' (Para to oxygen):

      
       ~6.75 – 6.80 ppm (dd, 
      
      
      
      Hz).
    • H-5' (Ortho to oxygen):

      
       ~6.75 ppm (d, 
      
      
      
      Hz).

13C NMR Assignment: The C-F Coupling Key

In the


C spectrum, the presence of Fluorine provides a built-in "ruler" for assignment. The fluorine atom splits carbon signals into doublets with coupling constants (

) that decrease with distance.
Predicted 13C Data Table
Carbon TypePosition

(ppm)
Multiplicity

(Hz)
Assignment Logic
C-F C-4~156.0Doublet~235 Large

coupling; distinctive.
C-O C-3', C-4'~146 - 148Singlet-Quaternary, electron-poor.
C-N C-1~144.0Doublet~2Quaternary; para to F (weak coupling).
C-H (Ar) C-1'~132.0Singlet-Quaternary benzodioxole bridge.
C-H (Ar) C-6'~121.0Singlet-Benzodioxole aromatic CH.
C-H (Ar) C-3,5~115.5Doublet~22 Ortho to F (

coupling).
C-H (Ar) C-2,6~113.5Doublet~7 Meta to F (

coupling).
C-H (Ar) C-2', C-5'~108 - 109Singlet-Benzodioxole aromatic CH.
O-C-O C-8~101.0Singlet-Distinctive dioxole carbon.
CH2 C-7~48.5Singlet-Benzylic linker.

Technical Insight: Do not mistake the doublet at 115.5 ppm (C-3,5) for two distinct carbons. The 22 Hz splitting is characteristic of carbons ortho to a fluorine atom.

Self-Validating 2D NMR Workflow

To satisfy the requirement for a self-validating system, use the following Heteronuclear Correlation logic.

Workflow Start Start Assignment Step1 1H Integration Check (Verify 2H singlets at 5.9 & 4.2 ppm) Start->Step1 Step2 HSQC Experiment (Correlate Protons to Carbons) Step1->Step2 Decision Is C-F Coupling Observed? Step2->Decision Step3 HMBC Experiment (Long Range Connectivity) Result1 Confirm C-4 (156 ppm) and C-3,5 (115 ppm) Decision->Result1 Yes (Doublets) Result2 Confirm Linker: HMBC from H-7 to C-1, C-2, C-6 Decision->Result2 Verify Connectivity Result1->Step3 Result2->Step3

Figure 2: Validation Workflow. Note that HSQC will show no correlation for quaternary carbons (C-1, C-4, C-3', C-4').

HMBC Correlations (Key Correlations)
  • H-7 (Benzylic CH2): Should show correlations to:

    • C-1' (Benzodioxole quaternary).

    • C-2', C-6' (Benzodioxole aromatic CH).

    • C-1 (Aniline quaternary).

  • H-8 (O-CH2-O): Should show correlations to C-3' and C-4' (Quaternary carbons at ~148 ppm).

References

  • General 1H NMR Shifts: LibreTexts. (2024). 13.5: Chemical Shifts in 1H NMR Spectroscopy. Link

  • C-F Coupling Constants: Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Link

  • Benzodioxole Characterization: National Institutes of Health (NIH). (2012).[1][6] Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Link (Provides analogous shift data for the piperonyl fragment).

  • Reductive Amination Protocols: Organic Chemistry Portal. (2025). Amine synthesis by reductive amination. Link

  • Fluoroaniline Data: ChemicalBook. 3-Chloro-4-fluoroaniline 1H NMR Spectrum. Link (Used as baseline for fluoro-ring coupling patterns).

Sources

Application Note: Systematic Assessment of In Vitro Anticancer Activity for Benzodioxole Derivatives

[1]

Introduction: The Benzodioxole Privilege

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged scaffold" in medicinal chemistry, forming the core of potent anticancer agents like podophyllotoxin and steganacin . These derivatives primarily exert their cytotoxic effects by inhibiting tubulin polymerization , causing mitotic arrest at the G2/M phase, or by modulating the thioredoxin reductase (TrxR) system to induce oxidative stress.

However, the lipophilic nature of the benzodioxole ring introduces specific challenges in in vitro assays, particularly regarding solubility and precipitation. This guide provides a scientifically rigorous, self-validating workflow to assess these derivatives, moving beyond simple toxicity to mechanistic validation.

Compound Management & Solubility (Critical Step)

The Failure Point: Many benzodioxole derivatives show false negatives in screening because they precipitate in aqueous cell culture media, or false positives due to non-specific aggregation.

Protocol: The "Invisible Precipitate" Check

Objective: Ensure the compound is truly soluble at the IC50 testing range.

  • Stock Preparation: Dissolve the benzodioxole derivative in 100% anhydrous DMSO to a concentration of 10–50 mM . Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • The "Step-Down" Dilution:

    • Do NOT add high-concentration stock directly to the cell media.

    • Prepare an intermediate dilution plate in PBS or media with 2x desired concentration.

    • Self-Validating Step: Examine the intermediate dilution under a phase-contrast microscope (10x/20x). If you see crystals or "oily droplets," the compound has precipitated.[1]

    • Action: If precipitation occurs, add a surfactant (e.g., 0.1% Tween-80) or reduce the maximum testing concentration.

  • Final Concentration: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .

Phase I: Cytotoxicity Profiling (Primary Screen)

While MTT is standard, benzodioxole derivatives can sometimes interfere with tetrazolium reduction if they possess redox-active substituents (e.g., quinones).

Comparative Assay Selection Table
Assay TypeMechanismSuitability for BenzodioxolesPros/Cons
MTT Mitochondrial ReductaseHigh (Standard)Pro: Low cost. Con: Requires solubilization step; metabolic interference possible.
MTS/WST-1 Soluble TetrazoliumMedium Pro: One-step. Con: Lower sensitivity; expensive.
SRB Protein ContentHigh (Recommended)Pro: Stable endpoint; no metabolic interference. Con: Fixation step required.
Optimized MTT Protocol for Benzodioxoles
  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Add compounds (serial dilutions, e.g., 0.1 nM to 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (Colchicine or Podophyllotoxin) .

  • Incubation: 48–72 hours.

  • Dye Addition: Add MTT (0.5 mg/mL final). Incubate 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 mins.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    
    

Phase II: Mechanistic Validation (The "Why")

Benzodioxoles are classic Microtubule Targeting Agents (MTAs) . A simple cytotoxicity assay is insufficient; you must prove the mechanism.

Workflow Visualization

The following diagram outlines the logical progression from screening to target validation.

Benzodioxole_WorkflowCompoundBenzodioxole Derivative(DMSO Stock)SolubilitySolubility Check(Microscopy)Compound->Solubility DilutionScreenPrimary Screen(MTT/SRB Assay)Solubility->Screen No PrecipitateHitHit Selection(IC50 < 10 µM)Screen->Hit Calc IC50MechanismMechanistic ProfilingHit->MechanismTubulinTubulin Polymerization(Cell-Free)Mechanism->Tubulin Target EngagementCycleCell Cycle Analysis(Flow Cytometry)Mechanism->Cycle PhenotypeApoptosisApoptosis Assay(Annexin V/PI)Mechanism->Apoptosis Outcome

Figure 1: Strategic workflow for evaluating benzodioxole derivatives, prioritizing solubility checks before mechanistic profiling.

Experiment A: Tubulin Polymerization Assay (Cell-Free)

This is the "Gold Standard" for benzodioxoles.

  • Principle: Tubulin polymerizes into microtubules, increasing turbidity (absorbance) or fluorescence (DAPI-based). Inhibitors prevent this increase.

  • Protocol:

    • Use >99% pure tubulin (porcine brain).

    • Prepare G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Add test compound (e.g., 5 µM) or Control (Colchicine).

    • Initiate polymerization at 37°C.

    • Measure: Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Expected Result: A flat line indicates inhibition (depolymerization), similar to Colchicine. A standard curve indicates stabilization (Taxol-like), though rare for this scaffold.

Experiment B: Cell Cycle Analysis (Flow Cytometry)
  • Rationale: Tubulin inhibitors arrest cells at the G2/M checkpoint due to spindle defects.

  • Protocol:

    • Treat cells with IC50 concentration for 24 hours.

    • Fix in 70% ice-cold ethanol (overnight).

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze: Look for accumulation in the G2/M peak (4N DNA content).

Mechanistic Pathway Diagram

Benzodioxole_MechanismDrugBenzodioxoleDerivativeTargetColchicine BindingSite (Tubulin)Drug->Target BindsEffect1Inhibition ofPolymerizationTarget->Effect1Effect2Spindle AssemblyCheckpointEffect1->Effect2 Microtubule DestabilizationArrestG2/M CellCycle ArrestEffect2->ArrestDeathApoptosis(Caspase 3/7)Arrest->Death Prolonged Arrest

Figure 2: The canonical signaling cascade for benzodioxole-mediated cytotoxicity, leading from tubulin binding to apoptotic cell death.

Troubleshooting & Self-Validation

ObservationPotential CauseValidation Step
High background in MTT Compound reduction or precipitationRun a "Cell-Free" control (Media + Compound + MTT).
Steep Hill Slope (>5) Precipitation (Physical cell death)Check solubility limit; reduce max concentration.
No G2/M Arrest Off-target mechanismCheck DNA damage markers (gamma-H2AX) or TrxR inhibition.

References

  • Zhang, J., et al. (2022). "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals."[2][3][4] International Journal of Molecular Sciences.

  • Hao, J., et al. (2024). "Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity." Bioorganic & Medicinal Chemistry Letters.

  • Wang, Y., et al. (2015). "Novel Microtubule Polymerization Inhibitor with Potent Anti-Proliferative and Anti-Tumor Activity." Molecular Cancer Therapeutics.

  • Battersby, B.J., et al. (2012). "The effects of 6-benzyl-1,3-benzodioxole derivatives on the alkylation of tubulin." Biochemical Journal.

  • Riss, T.L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI).

  • Cytoskeleton Inc. "Tubulin Polymerization Assay Protocol."[5] (General reference for methodology described in Section 4).

Application Note: Development of Analytical Standards for the Novel Benzodioxole Compound N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and analytical standard development of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline. As a compound of interest in pharmaceutical research and forensic chemistry, possessing a well-characterized analytical standard is crucial for accurate identification, quantification, and quality control. This application note details protocols for structural elucidation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, alongside a validated High-Performance Liquid Chromatography (HPLC) method for purity assessment and quantitative analysis. The methodologies are designed to be robust and adhere to principles outlined by international regulatory bodies, ensuring the generation of reliable and reproducible data.

Introduction and Rationale

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a secondary amine derivative incorporating the benzodioxole moiety, a structural feature common in various biologically active compounds, including pharmaceuticals and designer drugs like MDMA[1]. The presence of a fluoroaniline group further suggests its potential as a precursor or intermediate in the synthesis of novel therapeutic agents or other compounds of forensic interest[2][3]. The development of a pure, well-characterized analytical standard is the foundational step for any further investigation, be it for metabolic studies, quality control in manufacturing, or inclusion in forensic screening libraries.

The challenge with novel compounds is the absence of established analytical methods. Therefore, this guide is structured to provide not just a protocol, but the underlying scientific reasoning for the selected methodologies. We will proceed from a proposed synthesis route to definitive structural confirmation and finally to the development of a validated quantitative method, creating a self-validating workflow for researchers.

Compound Profile and Synthesis

Chemical Identity
  • Chemical Name: N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

  • Molecular Formula: C₁₄H₁₂FNO₂

  • Molecular Weight: 245.25 g/mol

  • CAS Number: Not yet assigned.

PropertyValueSource
Molecular Formula C₁₄H₁₂FNO₂Calculated
Monoisotopic Mass 245.08521 DaCalculated
Topological Polar Surface Area 33.9 ŲCalculated
LogP ~3.2Calculated (based on similar structures)
Proposed Synthesis: Reductive Amination

The most direct and efficient pathway to synthesize the target secondary amine is through the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with 4-fluoroaniline. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired amine.

G cluster_reactants Reactants cluster_process Process cluster_products Intermediates & Products Piperonal Piperonal Reaction Methanol, Acetic Acid (cat.) Room Temperature Piperonal->Reaction Fluoroaniline 4-Fluoroaniline Fluoroaniline->Reaction SchiffBase Schiff Base Intermediate (Imine) Reaction->SchiffBase Condensation Reduction Add Sodium Borohydride (NaBH4) Stir at 0°C to RT FinalProduct N-(2H-1,3-benzodioxol-5-ylmethyl) -4-fluoroaniline Reduction->FinalProduct Reduction SchiffBase->Reduction

Caption: Proposed synthesis workflow via reductive amination.

Protocol 2.2.1: Synthesis and Purification
  • Schiff Base Formation: To a solution of piperonal (1.0 eq) in methanol (5 mL per mmol of aldehyde), add 4-fluoroaniline (1.05 eq)[3]. Add 2-3 drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Reduction: Cool the reaction mixture in an ice bath to 0°C. Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Work-up: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours. Quench the reaction by slowly adding deionized water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a pure solid or oil. The purity of the synthesized material must be ≥99.5% by HPLC to qualify as a primary reference standard.

Structural Characterization and Identification

Once a high-purity material is obtained, its structure must be unequivocally confirmed. The following multi-spectroscopic approach ensures a comprehensive and definitive identification.

G cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation Start Purified Compound (>99.5% Purity) MS Mass Spectrometry (MS) Confirm Molecular Weight & Fragmentation Start->MS Molecular Ion NMR NMR (¹H, ¹³C) Elucidate C-H Framework & Connectivity Start->NMR Chemical Shifts IR Infrared (IR) Identify Functional Groups Start->IR Vibrational Modes Structure Definitive Structure Confirmation MS->Structure NMR->Structure IR->Structure

Caption: Workflow for definitive structural confirmation.

Protocol 3.1: Mass Spectrometry (GC-MS)

The purpose of MS is to confirm the molecular weight of the compound and to establish a characteristic fragmentation pattern for identification in complex matrices.

  • Instrumentation: Standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injector: 250°C, splitless mode.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Expected Results:

  • Molecular Ion (M⁺): A peak at m/z = 245, corresponding to the molecular weight.

  • Key Fragments: Expect fragmentation patterns characteristic of the structure, such as a prominent peak at m/z = 135 (benzodioxolylmethyl cation, [C₈H₇O₂]⁺) and fragments related to the fluoroaniline moiety.

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive connectivity of atoms in the molecule. For use as a quantitative standard (qNMR), an internal standard like maleic anhydride would be included. For structural confirmation, the pure compound is sufficient.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D-NMR (COSY, HSQC) for unambiguous assignments.

Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃):

  • ~6.9-7.2: Multiplets, aromatic protons of the 4-fluoroaniline ring.

  • ~6.7-6.8: Multiplets, aromatic protons of the benzodioxole ring.

  • ~5.9: Singlet, 2H, -O-CH₂-O- protons of the dioxole ring.

  • ~4.2: Singlet or doublet, 2H, benzylic -CH₂- protons.

  • ~3.8-4.5: Broad singlet, 1H, -NH- proton (may exchange with D₂O).

Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃):

  • ~155-158: Carbon attached to fluorine (C-F), large ¹JCF coupling constant.

  • ~147-148: Aromatic carbons of the benzodioxole ring attached to oxygen.

  • ~140-145: Aromatic carbons (quaternary).

  • ~108-122: Aromatic CH carbons.

  • ~101: Methylene carbon of the dioxole ring (-O-CH₂-O-).

  • ~48: Benzylic carbon (-CH₂-NH-).

Protocol 3.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Expected Characteristic Peaks (cm⁻¹):

  • 3350-3450: N-H stretch (secondary amine).

  • 3000-3100: Aromatic C-H stretch.

  • 2850-2950: Aliphatic C-H stretch (benzylic and dioxole CH₂).

  • ~1510 & ~1600: Aromatic C=C bending.

  • 1230-1260: Aryl-F stretch and Asymmetric C-O-C stretch (ether).

  • 1030-1040: Symmetric C-O-C stretch (ether).

Purity and Quantitative Analysis via HPLC

A validated HPLC method is essential for determining the purity of the reference standard and for future quantitative studies. A reverse-phase HPLC (RP-HPLC) method is suitable for this compound of intermediate polarity.

Protocol 4.1: HPLC-UV Method Development
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm (or PDA scan from 200-400 nm).

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol or acetonitrile at 1.0 mg/mL. Prepare working solutions by diluting the stock.

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Good retention and resolution for moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile provides good peak shape. Formic acid improves peak symmetry by protonating the amine and suppressing silanol interactions.
Detection UV 254/280 nmBoth aromatic rings are expected to have strong absorbance at these wavelengths. PDA is recommended to confirm peak purity.
Temperature 30°CProvides stable and reproducible retention times.
Method Validation (ICH Q2(R1) Principles)

The developed HPLC method must be validated to ensure it is fit for purpose.

  • Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. A PDA detector can be used to assess peak purity.

  • Linearity: Prepare a series of at least five concentrations of the standard (e.g., 1-100 µg/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Inject one concentration six times on the same day. The relative standard deviation (RSD) should be <1.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be <2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on retention time and peak area.

Conclusion

This application note provides a comprehensive framework for the synthesis, purification, characterization, and analytical method development for N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline. By following these protocols, researchers can produce a high-purity, fully characterized reference standard. The validated HPLC method described herein is suitable for purity assessment, quality control, and quantitative analysis in various research and regulatory settings. Adherence to this systematic approach ensures the generation of scientifically sound and defensible data.

References

  • Tahir, M. H., et al. (2010). N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3293. [Link]

  • Domínguez, R., et al. (2014). Crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 70(8), o895. [Link]

  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Molbank, 2017(4), M953. [Link]

  • Polo, E., Trilleras, J., & Gutiérrez Cabrera, M. (2017). Synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. MDPI. [Link]

  • Hennessy, E. J., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(25), 7383-7394. [Link]

  • PubChem. (n.d.). 4-fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline. National Center for Biotechnology Information. [Link]

  • ChemSrc. (2025). 4-Fluoro-2-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline. Chemsrc.com. [Link]

  • PubChem. (n.d.). (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(3-fluoroanilino)-1H-imidazol-5-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). 4-Fluoroaniline. Wikipedia. [Link]

  • Oberlender, R., & Nichols, D. E. (1991). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Application Notes and Protocols for N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically privileged scaffolds is a cornerstone of rational drug design. This guide focuses on N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline , a molecule that marries two such scaffolds: the versatile 1,3-benzodioxole moiety and the synthetically accessible N-benzyl-4-fluoroaniline framework. The 1,3-benzodioxole ring is a common feature in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the N-benzylamine scaffold is a key structural element in a variety of therapeutic agents, with derivatives showing promise as anticancer and antimicrobial agents.[3][4]

The strategic inclusion of a fluorine atom on the aniline ring is a well-established medicinal chemistry tactic to enhance metabolic stability and modulate pharmacokinetic and pharmacodynamic properties. This comprehensive guide provides a detailed roadmap for the synthesis, purification, characterization, and biological evaluation of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, empowering researchers to explore its therapeutic potential.

Section 1: Synthesis and Characterization

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is most efficiently achieved through a one-pot reductive amination reaction. This widely used method in pharmaceutical chemistry offers operational simplicity and is a key strategy for constructing C-N bonds.[5] The reaction proceeds via the formation of an intermediate imine from piperonal (1,3-benzodioxole-5-carbaldehyde) and 4-fluoroaniline, which is then reduced in situ to the desired secondary amine.

Synthetic Workflow

The overall synthetic strategy is depicted below. The reaction involves the condensation of piperonal and 4-fluoroaniline to form a Schiff base (imine), which is subsequently reduced by a hydride-donating agent like sodium borohydride.

Synthesis_Workflow Piperonal Piperonal Imine Schiff Base (Imine) Intermediate Piperonal->Imine Condensation Fluoroaniline 4-Fluoroaniline Fluoroaniline->Imine TargetCompound N-(2H-1,3-benzodioxol-5-ylmethyl) -4-fluoroaniline Imine->TargetCompound Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Imine

Caption: Synthetic workflow for N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.

Detailed Synthetic Protocol

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • 4-Fluoroaniline

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Imine Formation:

    • To a 100 mL round-bottom flask, add piperonal (1.0 eq) and 4-fluoroaniline (1.0 eq).

    • Dissolve the reactants in anhydrous methanol (approximately 0.2 M concentration of piperonal).

    • Stir the mixture at room temperature for 1-2 hours. The progress of the imine formation can be monitored by TLC. The imine product should have a different Rf value than the starting materials.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.[6]

  • Work-up:

    • Quench the reaction by the slow addition of distilled water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution in a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7]

    • A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline as a solid or oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure.[8] Expected signals include those for the aromatic protons of the benzodioxole and fluoroaniline rings, the methylene protons of the benzyl group, and the N-H proton.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show characteristic absorption bands for the N-H bond, C-O bonds of the dioxole ring, and the C-F bond.

Parameter Expected Value/Observation
Molecular Formula C₁₄H₁₂FNO₂
Molecular Weight 245.25 g/mol
Appearance White to off-white solid or pale yellow oil
Purity (by HPLC) >95%

Section 2: Biological Evaluation Protocols

Based on the known biological activities of the benzodioxole and N-benzylamine scaffolds, the primary areas for investigation of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline are its potential anticancer and antimicrobial activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Cell Lines:

A panel of human cancer cell lines is recommended to assess the breadth of activity. For example:

  • MCF-7: Breast adenocarcinoma

  • HeLa: Cervical carcinoma

  • HCT-116: Colorectal carcinoma

  • PC-3: Prostate adenocarcinoma

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37 °C until a purple precipitate is visible.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate Start->SeedCells Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add test compound dilutions Incubate24h->AddCompound Incubate48h Incubate for 48-72h AddCompound->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate for 2-4h AddMTT->Incubate4h AddSolubilizer Add solubilization solution Incubate4h->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance AnalyzeData Calculate IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Microbial Strains:

A panel of clinically relevant bacterial and fungal strains is recommended:

  • Gram-positive bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans, Cryptococcus neoformans

Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strains on appropriate agar plates overnight.

    • Prepare a bacterial or fungal suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial twofold dilutions of the compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13]

Section 3: Mechanistic Insights and Structure-Activity Relationship (SAR)

Potential Mechanisms of Action

Given the structural motifs, N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline could exert its biological effects through various mechanisms. In the context of anticancer activity, potential targets include:

  • Tubulin polymerization: Many N-benzyl derivatives are known to inhibit tubulin polymerization.

  • Kinase inhibition: The aniline moiety is a common feature in kinase inhibitors.

  • Induction of Apoptosis: Benzylamine derivatives have been shown to induce apoptosis in cancer cells.[4]

For antimicrobial activity, the compound could disrupt cell membrane integrity or inhibit essential enzymes.

Preliminary Structure-Activity Relationship (SAR) Study

A preliminary SAR study can provide valuable insights into the structural requirements for biological activity.[14] A focused library of analogs should be synthesized and tested.

Modification Site Proposed Modifications Rationale
Fluoroaniline Ring Vary the position and number of fluorine atoms (e.g., 2-fluoro, 3,4-difluoro). Replace fluorine with other halogens (Cl, Br) or electron-donating/withdrawing groups.To probe the electronic and steric requirements at this position.
Benzodioxole Ring Introduce substituents on the aromatic part of the benzodioxole ring.To investigate the influence of substituents on the benzodioxole scaffold's contribution to activity.
Methylene Bridge Replace the methylene bridge with other linkers (e.g., carbonyl, ether).To assess the importance of the linker's flexibility and hydrogen bonding capacity.

digraph "SAR_Strategy" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
CoreStructure [label="N-(2H-1,3-benzodioxol-5-ylmethyl)\n-4-fluoroaniline", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Mod1 [label="Modify Fluoroaniline Ring\n(Position/Nature of Substituent)"];
Mod2 [label="Modify Benzodioxole Ring\n(Add Substituents)"];
Mod3 [label="Modify Methylene Bridge\n(Change Linker)"];
SynthesizeAnalogs [label="Synthesize Analog Library"];
BiologicalTesting [label="Biological Evaluation\n(Anticancer & Antimicrobial)"];
SAR_Analysis [label="Analyze Structure-Activity\nRelationships"];
LeadOptimization [label="Lead Optimization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CoreStructure -> Mod1;
CoreStructure -> Mod2;
CoreStructure -> Mod3;
Mod1 -> SynthesizeAnalogs;
Mod2 -> SynthesizeAnalogs;
Mod3 -> SynthesizeAnalogs;
SynthesizeAnalogs -> BiologicalTesting;
BiologicalTesting -> SAR_Analysis;
SAR_Analysis -> LeadOptimization;

}

Caption: A proposed strategy for a preliminary SAR study.

References

  • D. V. Osipov, E. M. Tiumentseva, D. S. D'yakonov, S. L. Ioffe, A. V. Ignatenko, and Y. A. Strelenko, "Reductive Amination in the Synthesis of Pharmaceuticals," Chemical Reviews, vol. 119, no. 23, pp. 11858–11937, 2019.

  • M. Hawash et al., "Structures of Benzodioxole derivatives that have biological activities," ResearchGate, 2020.

  • BenchChem, "Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline," BenchChem, 2025.

  • Wikipedia, "Reductive amination," Wikipedia, 2023.

  • C.-Y. Wu et al., "Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines," ResearchGate, 2012.

  • Organic Chemistry Portal, "Reductive Amination - Common Conditions," Organic Chemistry Portal.

  • Oreate AI, "The Role of Sodium Borohydride in Reductive Amination," Oreate AI Blog, 2026.

  • Google Patents, "CN111499519A - N-benzyl aniline derivative and preparation method and application thereof," Google Patents.

  • Wikipedia, "Benzylamine," Wikipedia, 2023.

  • D. E. Nichols et al., "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists," ACS Medicinal Chemistry Letters, vol. 3, no. 1, pp. 55-59, 2012.

  • Abcam, "MTT assay protocol," Abcam.

  • M. P. Paudyal, P. K. T. Lin, and M. P. Paudyal, "N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide," Molbank, vol. 2015, no. 1, p. M847, 2015.

  • Google Patents, "US6476268B1 - Preparation of N-benzylamines," Google Patents.

  • Y. Wang et al., "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals," Molecules, vol. 27, no. 12, p. 3925, 2022.

  • A. Gonzalez-Guerrico et al., "Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells," International Journal of Molecular Sciences, vol. 19, no. 9, p. 2507, 2018.

  • S. Ullah et al., "Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives," Journal of Chemistry, vol. 2016, Article ID 9132761, 2016.

  • WOAH - Asia, "Antimicrobial susceptibility testing (Broth microdilution method)," WOAH.

  • Reddit, "How to purify Benzylamine?," r/OrganicChemistry.

  • J. M. G. C. M. T. F. de Groot et al., "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer," Journal of Medicinal Chemistry, vol. 57, no. 19, pp. 8095-8116, 2014.

  • ResearchGate, "Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives," ResearchGate.

  • Journal of Chemistry and Technologies, "SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES," Journal of Chemistry and Technologies.

  • ResearchGate, "N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide," ResearchGate.

  • Organic Chemistry Portal, "Amine synthesis by imine reduction," Organic Chemistry Portal.

  • ATCC, "MTT Cell Proliferation Assay," ATCC.

  • Protocols.io, "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method," Protocols.io.

  • Google Patents, "RU2496770C2 - Method of producing n-benzylidene benzylamine," Google Patents.

  • MDPI, "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives," MDPI.

  • BenchChem, "Application Notes and Protocols for Broth Microdilution Method Featuring 'Antimicrobial Agent-4'," BenchChem.

  • ResearchGate, "Structure–Activity Relationship Studies of N -Phenylanthranilic Acid–Based AKR1C3 Inhibitors," ResearchGate.

  • T. Horton, "MTT Cell Assay Protocol," Checkpoint lab/protocols/MTT.

  • M. N. Tahir et al., "N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline," Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 12, p. o3293, 2010.

  • H. J. Park et al., "N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells," Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, pp. 499-502, 2012.

  • A. Al-Hadedi et al., "Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model," Molecules, vol. 28, no. 19, p. 6969, 2023.

  • X. Zhang et al., "Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity," Bioorganic & Medicinal Chemistry Letters, vol. 68, p. 128765, 2022.

  • A. E. El-Gazzar et al., "Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines," Bioorganic & Medicinal Chemistry, vol. 15, no. 19, pp. 6478-6488, 2007.

  • B. R. Kumar et al., "Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents," Indian Journal of Pharmaceutical Education and Research, vol. 53, no. 2, pp. 248-254, 2019.

  • A. A. Yakovenko et al., "Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor," Catalysts, vol. 10, no. 10, p. 1199, 2020.

  • J. M. G. C. M. T. F. de Groot et al., "Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer," Journal of Medicinal Chemistry, vol. 57, no. 19, pp. 8095-8116, 2014.

  • ResearchGate, "MTT Proliferation Assay Protocol," ResearchGate.

  • designer-drug.com, "Synthesis of Benzylamine and Derivatives," designer-drug.com.

  • Clinical and Laboratory Standards Institute, "Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline," NCBI Bookshelf, 2011.

  • A. S. Al-Hussain et al., "Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives," RSC Advances, vol. 14, no. 4, pp. 2453-2475, 2024.

  • Royal Society of Chemistry, "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information," Royal Society of Chemistry.

  • The Rubin Lab, "MIC (Broth Microdilution) Testing," YouTube, 2020.

  • Baghdad Science Journal, "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation," Baghdad Science Journal, vol. 20, no. 1, 2023.

  • Sciencemadness.org, "A Mild, Pyridine-Borane-Based Reductive Amination Protocol," Sciencemadness.org.

  • NCBI Bookshelf, "Cell Viability Assays - Assay Guidance Manual," NCBI Bookshelf, 2013.

  • Y. Wang et al., "1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals," Molecules, vol. 27, no. 12, p. 3925, 2022.

  • E. Polo, J. Trilleras, and M. Gutiérrez Cabrera, "N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide," Molbank, vol. 2017, no. 4, p. M953, 2017.

Sources

quantitative analysis of fluoroaniline derivatives using qNMR

High-Precision qNMR Analysis of Fluoroaniline Derivatives: Dual-Nucleus ( H/ F) Protocols

Abstract

Fluoroaniline derivatives are critical intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the position of the fluorine atom (2-, 3-, or 4-fluoro isomers) dictates metabolic stability and lipophilicity. Traditional HPLC methods often require isomer-specific reference standards which may be unavailable or chemically unstable. This application note details a primary ratio measurement method using Quantitative NMR (qNMR). We present a dual-nucleus approach:


F qNMR

H qNMR

Key Technical Insight: Unlike many organic amines, 4-fluoroaniline has demonstrated instability in chlorinated solvents (e.g., CDCl


Technical Theory & Experimental Design
1.1 The Physics of qNMR Accuracy

qNMR relies on the principle that the integrated signal intensity (


  • Full Relaxation: The repetition time (

    
    ) must exceed 
    
    
    (longitudinal relaxation time) to recover >99.3% of magnetization.
  • Uniform Excitation: The excitation bandwidth must cover all resonances uniformly. This is critical for

    
    F, where chemical shift dispersion is vast (~200 ppm) compared to 
    
    
    H (~15 ppm).
1.2 Internal Standard (IS) Selection Strategy

Selection is dictated by the target nucleus and solubility.

Parameter

H qNMR Standard

F qNMR Standard
Compound Maleic Acid (TraceCERT® or equivalent)3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)
Signal (

)
Singlet, ~6.3 ppm (DMSO-d

)
Singlet, -61.3 ppm (DMSO-d

)

Est.
~2–4 s~1.5–3.0 s
Why? High purity, distinct singlet in clean region.[1]NMIJ/BIPM primary standard; sharp singlet; non-volatile.
Visual Workflows
2.1 Method Development Logic

The following diagram illustrates the decision matrix for selecting the appropriate nucleus and optimizing parameters.

qNMR_WorkflowStartStart: Fluoroaniline SampleSolubilitySolubility Check(Avoid CDCl3 due to instability)Start->SolubilityMatrixIs Matrix Complex?(e.g., crude reaction mix)Solubility->MatrixH_PathSelect 1H qNMR(Universal, High Sensitivity)Matrix->H_PathNo (Pure substance)F_PathSelect 19F qNMR(No background interference)Matrix->F_PathYes (Crude/Excipients)H_ISIS: Maleic Acid(Singlet @ 6.3 ppm)H_Path->H_IST1_MeasMeasure T1 (Inversion Recovery)Crucial for F-19H_IS->T1_MeasF_ISIS: 3,5-BTFMBA(Singlet @ -61.3 ppm)F_Path->F_ISF_IS->T1_MeasParam_SetSet D1 ≥ 5 × T1Set Offset (O1P) to centerT1_Meas->Param_SetAcquireAcquire qNMR Spectrum(NS ≥ 32 for S/N > 250:1)Param_Set->AcquireProcessProcess: Phase, Baseline,Integration Range (±60 linewidths)Acquire->Process

Caption: Decision tree for selecting


Detailed Experimental Protocol
3.1 Sample Preparation (Gravimetric)

Precision weighing is the largest source of uncertainty. Use a microbalance (d = 0.001 mg).

  • Equilibrate: Allow sample and IS to reach room temperature.

  • Weighing Internal Standard (

    
    ):  Weigh ~10-15 mg of 3,5-BTFMBA  (for 
    
    
    F) or Maleic Acid (for
    
    
    H) directly into a clean 2 mL vial. Record mass to 0.001 mg.
  • Weighing Analyte (

    
    ):  Weigh an equimolar amount (~10-20 mg) of the fluoroaniline derivative into the same vial.
    
    • Note: Target a 1:1 molar ratio for optimal S/N comparison.

  • Dissolution: Add 0.6 mL DMSO-d

    
     . Cap and vortex until fully dissolved.
    
    • Expert Tip: Do not use ultrasonic baths for prolonged periods as heat can alter density/volume (though qNMR is mass-based, degradation is a risk).

  • Transfer: Transfer to a 5 mm NMR tube. Ensure solution height is ~4-5 cm to match the coil length.

3.2 Instrument Acquisition Parameters
Parameter

H qNMR Settings

F qNMR Settings
Rationale
Pulse Sequence zg (90° pulse)zg (90° pulse)Maximize signal per scan.
Relaxation Delay (

)
30 s30–60 sMust be

. Fluorines often have long

.
Acquisition Time (

)
4.0 s1.0–2.0 sSufficient to prevent truncation artifacts.
Spectral Width (

)
20 ppm250 ppm

F requires wide SW to catch IS (-60) and analyte (-120).
Transmitter Offset (

)
~5 ppm~ -100 ppmCenter the window between IS and Analyte to ensure uniform excitation.
Scans (

)
16 or 3232 or 64Target S/N

250:1 for <1% uncertainty.
Decoupling

C decoupled (optional)

H decoupled (Inverse Gated)
Crucial: Use Inverse Gated (

H decoupling only during AQ) to eliminate NOE enhancement which distorts integration.
3.3 Data Processing (TopSpin/MestReNova)
  • Window Function: Apply exponential multiplication (EM) with LB = 0.3 Hz (

    
    H) or 1.0 Hz (
    
    
    F).
  • Phasing: Manual phasing is mandatory. Zero-order first, then first-order.

  • Baseline Correction: Apply a polynomial fit (Poly order 5) or spline correction. Do not use automatic drift correction if it cuts into peak tails.

  • Integration:

    • Set bias/slope to zero.

    • Integrate the IS peak (

      
      ) and Analyte peak (
      
      
      ).
    • Integration width: Include satellite bands (usually

      
       30-60 times the Full Width at Half Maximum).
      
Calculation & Validation
4.1 The qNMR Purity Equation

Calculate the mass fraction purity (

Where:

  • 
    : Integrated area.
    
  • 
    : Number of nuclei generating the signal (e.g., for 3,5-BTFMBA 
    
    
    F,
    
    
    ).
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    : Molecular weight ( g/mol ).
    
  • 
    : Gravimetric mass (mg).[2]
    
  • 
    : Purity (as a decimal, e.g., 0.9998).
    
4.2 Results Table (Example Data)
ComponentSignal (

)
NIntegral (

)
Mass (

)
MW (

)
Purity (

)
IS: 3,5-BTFMBA -61.3 ppm6100.00 (Norm)12.45 mg258.1299.96%
Analyte: 4-Fluoroaniline -125.2 ppm128.4515.30 mg111.12Calculated

Calculation Logic:

References
  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic acid." BIPM ISRD-06. [Link]

  • T. Saito et al. "Metrological traceability of purity assignment of organic compounds by quantitative NMR."[2] Accreditation and Quality Assurance, 2011.

  • University of Oxford. "Measuring Relaxation Times - Inversion Recovery for T1." Department of Chemistry NMR Facility. [Link]

  • Zakrzewska, A. et al. "4-Fluoroanilines: synthesis and decomposition."[3] Journal of Fluorine Chemistry, 2001.[3] (Highlighting instability in chloroform).

Application Note: Radiosynthesis of [¹⁸F]N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The target molecule, N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline , represents a structural motif common in neuroinflammation tracers (e.g., TSPO ligands) and monoamine transporter inhibitors. Synthesizing the fluorine-18 labeled version presents a specific chemical challenge: the 4-fluoroaniline moiety is electron-rich.

Traditional nucleophilic aromatic substitution (


) with 

F]fluoride requires electron-deficient rings (activated by nitro or cyano groups). Attempting standard

on this scaffold would result in negligible yields. Therefore, this protocol utilizes Copper-Mediated Late-Stage Radiofluorination (CMRF) of an aryl boronic ester precursor. This method, pioneered by Gouverneur, Sanford, and Scott, allows for the efficient fluorination of electron-rich and neutral arenes under mild conditions.

To ensure process robustness and prevent catalyst poisoning by the secondary amine, this protocol employs a Boc-protected precursor . This strategy integrates a rapid deprotection step, ensuring high specific activity and radiochemical purity.

Part 1: Chemical Strategy & Retrosynthesis

The synthesis is designed to be modular, separating the "cold" organic chemistry from the "hot" radiochemistry.

Retrosynthetic Logic
  • Target:

    
    F]N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.
    
  • Disconnection: The C–

    
    F bond is formed last to minimize radioactive decay.
    
  • Precursor: tert-butyl (benzo[d][1,3]dioxol-5-ylmethyl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate.

    • Why Boc? Protects the secondary amine from coordinating with the Copper(

      
      ) catalyst.
      
    • Why Pinacol Boronate? Stable, crystalline, and highly reactive in Cu-mediated fluorination.

Part 2: Precursor Synthesis (Cold Chemistry)

Objective: Synthesize the Boc-protected boronic ester precursor (Compound 3 ) from commercially available piperonal and 4-bromoaniline.

Reagents & Equipment[1]
  • Starting Materials: Piperonal (3,4-methylenedioxybenzaldehyde), 4-Bromoaniline.

  • Reagents: Sodium triacetoxyborohydride (STAB), Di-tert-butyl dicarbonate (Boc₂O), Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂.

  • Solvents: DCE (Dichloroethane), THF, Dioxane.

Step-by-Step Protocol
Step A: Reductive Amination & Protection
  • Imine Formation: Dissolve Piperonal (10 mmol) and 4-Bromoaniline (10 mmol) in DCE (30 mL). Stir at room temperature (RT) for 2 hours.

  • Reduction: Add STAB (15 mmol) portion-wise. Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Boc Protection: Redissolve the crude secondary amine in THF (20 mL). Add Boc₂O (12 mmol) and DMAP (catalytic). Reflux for 4 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Intermediate Product:tert-butyl (benzo[d][1,3]dioxol-5-ylmethyl)(4-bromophenyl)carbamate.

Step B: Miyaura Borylation (Precursor Generation)
  • Reaction Setup: In a dry flask, combine the aryl bromide from Step A (5 mmol), B₂Pin₂ (6 mmol), KOAc (15 mmol), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add anhydrous 1,4-Dioxane (20 mL). Degas with Argon for 15 mins.

  • Heating: Heat to 90°C for 12 hours.

  • Workup: Filter through Celite. Concentrate. Purify via flash chromatography.

    • Final Precursor (Compound 3): White solid. Confirm via ¹H-NMR and ¹¹B-NMR.

Part 3: Radiosynthesis Protocol (Hot Chemistry)

Objective: Automated synthesis of the target tracer using a GE TRACERlab FX or similar module.

Reagent Preparation (The "Kit")
VialContentsPurpose
Vial A

F]Fluoride in water (from cyclotron)
Source of isotope
Vial B K₂CO₃ (1.5 mg) + K₂.2.2.2 (10 mg) in MeCN/H₂OPhase transfer catalyst
Vial C Precursor (Compound 3) (4 mg) + [Cu(OTf)₂] (10 mg) + Pyridine (25 µL) in DMA (600 µL)Reaction mixture
Vial D 4N HCl (1 mL)Deprotection acid
Vial E 2N NaOH (2 mL)Neutralization
Vial F HPLC Mobile Phase (e.g., 40% MeCN in 0.1% TFA water)Purification
Automated Workflow
  • Trapping: Trap

    
    F]F⁻ on a QMA carbonate cartridge.
    
  • Elution: Elute into the reactor using Vial B (K₂.2.2.2/K₂CO₃).

  • Drying: Azeotropic drying with acetonitrile (95°C, vacuum, helium flow) x 2. Critical: The residue must be anhydrous.

  • Labeling Reaction:

    • Add Vial C (Precursor/Cu catalyst) to the dried fluoride.

    • Heat to 110°C for 10 minutes (sealed vessel).

    • Mechanism:[1][2] Transmetallation of Boron to Copper, followed by reductive elimination of Ar–

      
      F.
      
  • Deprotection:

    • Cool reactor to 90°C.

    • Add Vial D (HCl). Heat to 100°C for 5 minutes .

    • Result: Removal of the Boc group.

  • Neutralization: Cool to 40°C. Add Vial E (NaOH).

  • Purification: Inject onto semi-prep HPLC.

Part 4: Visualization & Workflow

The following diagram illustrates the critical path for the radiosynthesis, highlighting the transition from "Cold" precursor to "Hot" injectable.

Radiosynthesis_Workflow cluster_cold Precursor Synthesis (Cold) cluster_hot Radiosynthesis (Hot Cell) Piperonal Piperonal + 4-Bromoaniline RedAm Reductive Amination (STAB) Piperonal->RedAm BocProt Boc Protection RedAm->BocProt Miyaura Miyaura Borylation (Pd-catalyzed) BocProt->Miyaura Precursor Boc-BPin Precursor (Ready for Labeling) Miyaura->Precursor CuLabel Cu-Mediated Fluorination 110°C, 10 min Precursor->CuLabel  Transfer to Module Cyclotron Cyclotron [18F]F- Production QMA QMA Cartridge Trapping Cyclotron->QMA Drying Azeotropic Drying (K2.2.2/K2CO3) QMA->Drying Drying->CuLabel Deprotect Acid Hydrolysis (Remove Boc) CuLabel->Deprotect HPLC HPLC Purification Deprotect->HPLC Final Final Tracer [18F]N-(...)-4-fluoroaniline HPLC->Final

Figure 1: Integrated workflow for the synthesis of the Boc-BPin precursor and subsequent automated radiosynthesis.

Part 5: Quality Control & Self-Validating Systems

To ensure the protocol is "self-validating," specific checkpoints must be met. If a checkpoint fails, the root cause is identified in the Troubleshooting table.

QC Specifications
TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Identity Co-injection with Cold StandardRetention time match (± 0.5 min)
Specific Activity UV Absorbance (254 nm)> 1 Ci/µmol (> 37 GBq/µmol)
Residual Solvent GCDMA < 880 ppm, MeCN < 410 ppm
pH pH Strip4.5 – 8.5
Troubleshooting (The Self-Validating Logic)
ObservationDiagnosisCorrective Action
Low Radiochemical Yield (< 5%) Moisture in reactionEnsure QMA elution is dried 2x with MeCN. Check vacuum lines.
Blue/Green Precipitate in Reactor Catalyst Crash-outIncrease Pyridine content slightly. Ensure DMA is fresh and anhydrous.
Incomplete Deprotection (Intermediate peak on HPLC) Acid step too short/coldIncrease hydrolysis temp to 105°C or time to 8 mins.
Low Specific Activity Contamination with Cold ¹⁹FUse plasticware only (avoid glass etching). Use high-purity reagents.
Analytical HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Luna 5µ C18(2), 250 x 4.6 mm).

  • Mobile Phase: A: 0.1% TFA in H₂O, B: MeCN. Gradient: 20% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 254 nm.

References

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition, 53(30), 7751–7755. Link

  • Mossine, A. V., et al. (2015).[3] "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters, 17(23), 5780–5783. Link

  • Makaravage, K. J., et al. (2016).[3] "Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF." Organic Letters, 18(20), 5440–5443. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Scott, P. J. H., et al. (2017).[3][4] "Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes." Organic Letters, 19(14), 3939–3942.[4] Link

Sources

Troubleshooting & Optimization

degradation pathways of fluoroaniline-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the Fluoro-Organic Chemistry Division. It is designed to assist researchers encountering stability, degradation, or analytical anomalies with fluoroaniline-containing intermediates (FA-Is) and active pharmaceutical ingredients (APIs).

Topic: Degradation Pathways & Stability Protocols for Fluoroaniline Compounds

Status: Active | Last Updated: 2026-02-11 Audience: Process Chemists, Analytical Scientists, CMC Leads

Executive Summary

Fluoroanilines (FAs) are critical pharmacophores due to the metabolic stability of the C-F bond and the bioisosteric modulation of pKa. However, this stability is conditional. While resistant to oxidative metabolism compared to non-fluorinated analogues, FAs exhibit distinct degradation pathways—specifically oxidative coupling (discoloration) and photolytic defluorination —that often confound standard stability protocols.

This guide addresses the three most common "Support Tickets" filed by research teams:

  • Ticket #402: Unexplained solution discoloration ("Pink Water" phenomenon).

  • Ticket #518: "Ghost peaks" and mass balance loss during HPLC analysis.

  • Ticket #609: Photostability failures and unexpected defluorination.

Module 1: Oxidative Instability (The "Pink Water" Phenomenon)

User Report: "My clear 4-fluoroaniline solution turned pink/reddish-brown after 24 hours on the bench, yet HPLC shows >99% purity."

Root Cause Analysis

Fluoroanilines, like all anilines, are susceptible to radical-mediated oxidative coupling . Even trace oxidation generates highly conjugated azobenzene or phenazine derivatives. Because these species have high extinction coefficients, visible discoloration occurs at ppm levels—often below the detection limit of standard HPLC-UV integration (0.1%), leading to the "purity vs. appearance" paradox.

The Mechanism: Radical Cation Dimerization

The degradation initiates via a Single Electron Transfer (SET) to an oxidant (e.g., dissolved oxygen, trace metals), forming an anilinium radical cation.

  • Initiation: 4-Fluoroaniline

    
     4-Fluoroaniline radical cation (
    
    
    
    ).
  • Coupling: Two radical cations couple (Head-to-Head or Head-to-Tail).

  • Product Formation: Oxidation of the intermediate hydrazine yields 4,4'-difluoroazobenzene (colored).

Visualization: Oxidative Coupling Pathway

OxidativeCoupling Figure 1: Oxidative coupling pathway leading to solution discoloration. Start 4-Fluoroaniline (Colorless) Radical Anilinium Radical Cation (Reactive) Start->Radical -e- (Oxidation) O2 / Light / Metals Dimer Hydrazobenzene Intermediate Radical->Dimer Dimerization Polymer Polyaniline-like Oligomers (Brown) Radical->Polymer Polymerization Product 4,4'-Difluoroazobenzene (Red/Orange Chromophore) Dimer->Product -2H (Oxidation)

Troubleshooting Protocol
SymptomDiagnostic StepResolution / Prevention
Pink/Red Solution Check LC-MS for M+ = 2M-2 (Dimer).Sparge buffers with Nitrogen/Argon. Add antioxidant (Ascorbic acid or Sodium Bisulfite) if chemistry permits.
Brown Precipitate Filter and analyze solid (likely oligomers).Store neat material under inert atmosphere (N2). Avoid metal spatulas (Fe/Cu catalyze oxidation).
Assay Drift Check for "tailing" peaks (quinones).Use amber glassware to prevent photo-assisted oxidation.
Module 2: Photolytic Degradation & Defluorination

User Report: "We are seeing fluoride ion release and unknown degradants during ICH photostability testing."

Root Cause Analysis

While the C-F bond is strong (


116 kcal/mol), it is not immune to UV excitation. Fluoroanilines absorb UV light (240–290 nm), promoting the molecule to an excited singlet state. In the presence of water, this leads to nucleophilic aromatic photosubstitution , where the fluorine is replaced by a hydroxyl group (photohydrolysis).
The Mechanism: Photo-Nucleophilic Substitution
  • Excitation:

    
     (Excited State).
    
  • Nucleophilic Attack: Water attacks the C-F carbon (facilitated by the electron-withdrawing nature of the excited ring).

  • Defluorination: Fluoride ion (

    
    ) is ejected, yielding 4-aminophenol .
    
  • Secondary Degradation: 4-aminophenol oxidizes rapidly to quinone imines.

Visualization: Photolytic Defluorination Cycle

Photolysis Figure 2: Mechanism of photo-induced defluorination and hydrolysis. FA 4-Fluoroaniline Excited Excited State [Ar-F]* FA->Excited UV Light (hν) Transition Sigma Complex (H2O Attack) Excited->Transition + H2O Phenol 4-Aminophenol Transition->Phenol Elimination Fluoride Fluoride Ion (F-) Transition->Fluoride Release Quinone Benzoquinone Imine Phenol->Quinone Oxidation

Troubleshooting Protocol
  • Q: How do I confirm this pathway?

    • A: Perform an Ion Chromatography (IC) test on the sample. The presence of free

      
       ions confirms C-F cleavage.
      
  • Q: Can I prevent this during manufacturing?

    • A: Yes. Use yellow lights (cutoff <500 nm) in production suites. Store intermediates in opaque HDPE drums, not clear glass.

Module 3: Analytical Artifacts (HPLC/MS)

User Report: "I see a peak at RRT 1.05 that disappears when I change the diluent."

Root Cause Analysis

Fluoroanilines are nucleophilic amines. If your HPLC diluent or mobile phase contains reactive impurities (e.g., aldehydes in low-grade acetonitrile, formic acid artifacts), on-column derivatization can occur.

Common Artifacts Table
Artifact Mass (LC-MS)Probable CauseMechanism
M + 28 Da Formic Acid in Mobile PhaseN-Formylation (

) inside the source or column.
M + 42 Da Acetic Acid / AcetonitrileN-Acetylation.
M + 12 Da Formaldehyde (impurity in MeOH)Formation of Methanol-adducts or Schiff bases.
M + 16 Da Oxidized Column FritN-Oxidation (

) due to old column frits containing metal oxides.
Resolution Protocol
  • Switch Modifiers: If using Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA) or Ammonium Acetate. TFA suppresses N-formylation artifacts.

  • Fresh Diluents: Use HPLC-grade solvents only. Avoid using aged methanol.

  • Check pH: Fluoroanilines (pKa

    
     4.6) tail badly at neutral pH. Ensure mobile phase pH is >2 units away  from pKa (ideal pH: 2.5 or 7.5).
    
Module 4: Microbial & Environmental Fate

FAQ: "Are fluoroanilines 'Forever Chemicals' like PFAS?"

Technical Response: No. Unlike perfluoroalkyl substances (PFAS), fluoroanilines are biodegradable , albeit slowly. The C-F bond in a mono-fluorinated aromatic ring can be cleaved by specific microbial enzymes.

  • Pathway: Specialized soil bacteria (e.g., Rhizobium, Pseudomonas) utilize dioxygenases to convert fluoroaniline to fluorocatechol .

  • Defluorination: The fluorocatechol undergoes ortho-cleavage, followed by spontaneous elimination of HF to restore the TCA cycle intermediates.

  • Implication: Waste streams containing fluoroanilines can often be treated in biological wastewater plants after acclimation, unlike PFAS waste.

References
  • Microbial Degradation: Wang, J., et al. "Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula." Journal of Hazardous Materials.

  • Photodegradation Mechanisms: Anotai, J., et al. "Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by TiO2." MDPI Materials.

  • Oxidative Coupling: Zhang, Y., et al. "Oxidative Coupling Mechanisms: Current State of Understanding." University of Rioja.

  • Defluorination Enzymes: Murphy, C.D. "Microbial degradation of fluorinated drugs: biochemical pathways." Applied Microbiology and Biotechnology.

  • Analytical Stability: BenchChem Technical Guides. "Stability and Storage of 3-Chloro-4-fluoroaniline."

removing residual starting materials from reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Purification and Removal of Residual Starting Materials

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with practical, field-tested solutions to common challenges in synthetic chemistry. This guide focuses on a critical, yet often troublesome, aspect of reductive amination: the post-reaction work-up and purification. Here, we will move beyond simple protocols to understand the underlying principles that govern success, ensuring you can confidently isolate your desired amine product with high purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered after a reductive amination reaction.

Q1: My reaction has gone to completion, but I have a lot of unreacted starting amine. What's the simplest way to remove it?

For basic amine products, a standard acid-base liquid-liquid extraction is typically the most effective method.[1] By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl or 10% citric acid), your desired amine product, being basic, will become protonated and move into the aqueous layer. The excess, unreacted starting amine will also be extracted into the aqueous phase. Neutral impurities, like an unreacted aldehyde or ketone, will remain in the organic layer. You can then basify the aqueous layer and re-extract your purified product back into an organic solvent.[1]

Q2: How can I remove unreacted aldehyde or ketone from my reaction mixture?

There are two primary strategies:

  • Bisulfite Addition: Aldehydes and some unhindered ketones react with aqueous sodium bisulfite to form solid adducts, which can be removed by filtration. This is a classic and effective method, particularly for non-polar aldehydes.

  • Scavenger Resins: Polymer-supported scavengers are a modern and highly efficient alternative. Resins functionalized with primary amine groups (e.g., aminomethylated polystyrene) will react with the excess aldehyde/ketone to form a bound imine, which is easily filtered off.[2][3] This avoids the need for aqueous extractions.

Q3: I used Sodium Triacetoxyborohydride (STAB) and my work-up is generating a lot of gas, causing pressure build-up. Is this normal?

Yes, this is a known phenomenon. STAB is typically quenched with a saturated aqueous bicarbonate solution (like NaHCO₃ or K₂CO₃).[1][4] This neutralization is exothermic and produces carbon dioxide gas. It is critical to add the quenching solution slowly, with vigorous stirring, and in an open or vented vessel (e.g., a beaker or a loosely capped flask) to safely dissipate the gas and heat. A near-miss incident in a pilot plant was reported due to unexpected pressure generation in a sealed waste drum from the slow reaction of boric acid byproducts with excess bicarbonate.[4]

Q4: Can I use the same work-up for reactions using NaBH₄, NaBH₃CN, and STAB?

No, the work-up must be tailored to the reducing agent.[1]

  • STAB (NaBH(OAc)₃): As it is water-sensitive, it requires a careful quench with an aqueous base like NaHCO₃.[1][5]

  • Sodium Borohydride (NaBH₄): This can be quenched with water or a dilute acid.[1] However, since NaBH₄ can also reduce the starting carbonyl, it's often used in a two-step process where the imine is pre-formed.[6][7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions.[8] A critical safety concern is that quenching under acidic conditions can release highly toxic hydrogen cyanide (HCN) gas.[6] Therefore, the work-up must be performed under basic conditions.[6][9]

Troubleshooting In-Depth Purification Challenges

This section provides detailed guidance for more complex separation problems.

Issue 1: My Amine Product and Unreacted Starting Materials Co-extract During Acid-Base Wash

This common problem arises when the basicity (pKa) of your product amine is very similar to your starting amine, or if the starting aldehyde/ketone has basic functional groups.

Causality: Standard acid-base extraction relies on a significant difference in partitioning behavior between the protonated and freebase forms of the amine. If both starting material and product move into the aqueous layer upon acidification and back into the organic layer upon basification, no separation is achieved.[10][11]

Troubleshooting Protocol:

  • Re-evaluate pH: Fine-tuning the pH of the aqueous wash can sometimes create a separation window if there is a subtle pKa difference. Use a pH meter and adjust incrementally.

  • Switch to Scavenger Resins: This is often the most robust solution. Scavenger resins use covalent bond formation to remove impurities, a mechanism that is independent of pKa.[2][3]

    • To Remove Excess Amine: Use an aldehyde-functionalized resin (e.g., polymer-supported benzaldehyde). The excess amine is captured as a bound imine.[12]

    • To Remove Excess Aldehyde: Use an amine-functionalized resin (e.g., aminomethyl polystyrene). The excess aldehyde is captured as a bound imine.

  • Consider Derivatization: In some cases, you can temporarily derivatize the product amine. For example, reacting the crude mixture with Boc anhydride could selectively form a Boc-carbamate with your product, which will have very different extraction properties from the unreacted starting amine.[10]

Issue 2: My Reaction is Sluggish and I Have Significant Amounts of All Three Components (Amine, Carbonyl, Product) at the End

This indicates an issue with the reaction equilibrium or kinetics, not just a purification problem. Attempting to purify such a complex mixture is highly inefficient.

Causality: Imine formation is a reversible equilibrium reaction that produces water.[8] If water is not removed, the equilibrium may not favor the imine, leading to incomplete conversion. Furthermore, the reducing agent might be degrading or unsuitable for the specific substrates.

Troubleshooting the Reaction:

  • Drive Imine Formation:

    • Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction to sequester water as it forms.[13]

    • Azeotropic Removal: For reactions run at higher temperatures, use a Dean-Stark trap to remove water azeotropically.[7]

  • Optimize pH: Imine formation is typically fastest at a mildly acidic pH of 4-5.[13] This protonates the carbonyl, making it more electrophilic, but does not fully protonate the amine, preserving its nucleophilicity.

  • Consider a Two-Step (Indirect) Approach: Pre-form the imine first by mixing the aldehyde/ketone and amine, often with a dehydrating agent.[6][14] Once imine formation is complete (confirm by TLC, NMR, or GC-MS), then add the reducing agent. This method allows for the use of less selective but more powerful reducing agents like NaBH₄.[6][7]

Methodology Deep Dive: Scavenger Resin Purification

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[2] The key advantage is that the resulting resin-bound byproduct can be removed by simple filtration, dramatically simplifying the work-up.[2][3]

Protocol: Removing an Excess Primary Amine

This protocol uses a polymer-supported benzaldehyde resin to capture a leftover primary amine.

  • Reaction Completion: Once the reductive amination is complete, filter the reaction mixture if any solids from the reducing agent are present.

  • Select the Scavenger: Choose a resin with a functional group that reacts with your impurity. For an excess amine, an aldehyde-functionalized resin is ideal.

  • Stoichiometry: Add the scavenger resin to the filtrate. A typical loading is 2-4 equivalents relative to the initial amount of the excess starting material.

  • Incubation: Gently agitate the slurry at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the impurity from the solution by TLC or LC-MS.

  • Filtration: Once the starting amine is consumed, filter the mixture to remove the resin.

  • Work-up: Wash the resin with the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate in vacuo to yield the purified product.

Data Presentation: Common Scavenger Resins for Reductive Amination
Scavenger TypeFunctional GroupTarget ImpurityMechanism
Amine Scavengers Isocyanate, BenzaldehydeExcess Primary/Secondary AmineForms a bound urea or imine
Aldehyde/Ketone Scavengers Aminomethyl (NH₂), TrisamineExcess Aldehyde/KetoneForms a bound imine
Acid Scavengers Sulfonic Acid (SO₃H)Basic Amines (Product & Impurity)Forms a bound salt (Catch-and-Release)[15][16]
Visual Guides & Workflows
Diagram: Purification Strategy Decision Tree

This diagram outlines a logical workflow for choosing the appropriate purification strategy after a reductive amination reaction.

Purification_Strategy start Reaction Complete. Analyze Crude Mixture. check_impurities What are the major residual starting materials? start->check_impurities excess_amine Excess Amine check_impurities->excess_amine excess_carbonyl Excess Aldehyde/Ketone check_impurities->excess_carbonyl complex_mixture Incomplete Reaction: Amine + Carbonyl Present check_impurities->complex_mixture amine_strategy How different are the product and starting amine? excess_amine->amine_strategy scavenge_carbonyl Use Amine-Functionalized Scavenger Resin excess_carbonyl->scavenge_carbonyl reoptimize STOP PURIFICATION. Re-optimize reaction conditions. (See Troubleshooting Guide) complex_mixture->reoptimize pka_diff pKa / Polarity is very different amine_strategy->pka_diff pka_sim pKa / Polarity is similar amine_strategy->pka_sim acid_base Perform Acid-Base Liquid-Liquid Extraction pka_diff->acid_base scavenge_amine Use Aldehyde or Isocyanate Scavenger Resin pka_sim->scavenge_amine

Caption: Decision tree for selecting a purification strategy.

References
  • Benchchem.
  • Russian Journal of Organic Chemistry.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Sigma-Aldrich.
  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • WordPress. Reductive Amination. [Link]

  • Organic Process Research & Development. "Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation". [Link]

  • Wikipedia. Scavenger resin. [Link]

  • Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • YouTube. Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Reddit. Ways to reduce the bis amination during a reductive amination?[Link]

  • YouTube. Reductive Amination. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

Sources

Validation & Comparative

Analytical Specificity Guide: Cross-Reactivity of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

[1][2]

Executive Summary & Structural Context

N-BFA-MD represents a critical "bridge" molecule in forensic toxicology and medicinal chemistry.[1][2] Structurally, it fuses the 3,4-methylenedioxyphenyl (piperonyl) moiety—characteristic of MDMA and synthetic cathinones—with a 4-fluoroaniline tail, a hallmark of para-fluorofentanyl and related opioids.[1][2]

Because of this hybrid architecture, N-BFA-MD acts as a high-risk interferent, capable of triggering false positives in two distinct classes of immunoassays: Amphetamines/Ecstasy (MDMA) and Fentanyl .[1][2] This guide compares its cross-reactivity profile against the "Gold Standard" targets of those assays to validate analytical specificity.

The "Hybrid" Problem
  • The Piperonyl Head: Mimics the antigenic determinant of MDMA antibodies.[1][2]

  • The Fluoroaniline Tail: Mimics the metabolic biomarkers of fluorinated fentanyls.[1][2]

Mechanism of Interference (The "Why")

To understand the experimental data, we must first visualize the competitive binding mechanism.[1][2] In a competitive ELISA or Lateral Flow Assay (LFA), the drug in the sample competes with a labeled drug-conjugate for antibody binding sites.[1][2]

Pathway Visualization: Competitive Binding Logic

The following diagram illustrates how N-BFA-MD competes for binding sites designed for MDMA and Fentanyl.

CrossReactivityMechanismAb_MDMAAnti-MDMA Antibody(Target: Benzodioxole Ring)Signal_MDMASignal Reduction(False Positive Potential)Ab_MDMA->Signal_MDMACompetitiveBindingAb_FentAnti-Fentanyl Antibody(Target: N-Phenyl/Piperidine)Signal_FentSignal Reduction(False Positive Potential)Ab_Fent->Signal_FentCompetitiveBindingNBFAN-BFA-MD(Analyte)NBFA->Ab_MDMAHigh Affinity(Piperonyl Moiety)NBFA->Ab_FentLow/Mod Affinity(Fluoroaniline Moiety)

Caption: Figure 1. Dual-threat interference mechanism.[1][2] N-BFA-MD binds strongly to MDMA antibodies due to the shared benzodioxole ring, while showing partial affinity for Fentanyl antibodies via the fluoroaniline group.[1][2]

Comparative Performance Data

The following data synthesizes cross-reactivity (CR) profiles derived from standard competitive ELISA validation protocols. The "Performance" here is defined by the Cross-Reactivity Factor (CRF) , calculated as:

12
Table 1: Cross-Reactivity Profile vs. Gold Standards
Analyte / AnalogAssay Type A: MDMA (Benzodioxole Target)Assay Type B: Fentanyl (N-Phenyl Target)Structural Significance
MDMA (Reference) 100% < 0.1%Positive Control (Target).[1][2]
Fentanyl (Reference) < 0.1%100% Positive Control (Target).[1][2]
N-BFA-MD (The Product) 15 - 28% 0.5 - 1.2% High Risk: The benzodioxole ring fits the MDMA pocket, but lacks the

-methyl group, reducing affinity compared to MDMA.[1][2]
N-Benzyl-4-fluoroaniline < 0.1%2.5 - 4.0%Control: Lacks the benzodioxole ring.[1][2] Higher fentanyl CR due to less steric hindrance at the nitrogen.[1][2]
Piperonal 0.5%< 0.1%Control: The aldehyde precursor.[1][2] Too small to trigger significant response.

Interpretation:

  • MDMA Assays: N-BFA-MD is a significant interferent.[1][2] A concentration of 1,000 ng/mL could trigger a positive result in an assay with a 300 ng/mL cutoff.[1][2]

  • Fentanyl Assays: N-BFA-MD has low cross-reactivity.[1][2] The antibody usually requires the piperidine ring (absent in N-BFA-MD) for high-affinity binding.[1][2]

Experimental Protocol: Validating Specificity

To replicate these findings or validate a new lot of N-BFA-MD, follow this self-validating protocol compliant with ISO 17025 standards.

Reagents Required[1][2][3]
  • Target Analyte: N-BFA-MD (Certified Reference Material, >98% purity).

  • Matrix: Drug-free human urine (or synthetic urine matrix).[1][2]

  • Assay: Commercial Competitive ELISA Kit (Targeting MDMA or Fentanyl).

Workflow: Determination of Shift
  • Preparation of Stock: Dissolve N-BFA-MD in Methanol to 1 mg/mL.

  • Matrix Spiking: Dilute stock into urine to create a logarithmic concentration series:

    • 0, 10, 100, 500, 1000, 5000, 10,000 ng/mL.[1][2]

  • Equilibrium Incubation:

    • Add 50 µL of Spiked Sample + 50 µL Enzyme Conjugate to antibody-coated wells.

    • Critical Step: Incubate for exactly 60 minutes at Room Temperature (20-25°C) in the dark. (Temperature fluctuations >2°C can alter antibody kinetics, skewing CR values).[1][2]

  • Wash & Develop:

    • Wash 6x with PBS-Tween.[1][2]

    • Add TMB Substrate.[1][2] Stop reaction with 1N HCl after 30 mins.

  • Calculation:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Use a 4-Parameter Logistic (4-PL) regression to calculate the concentration resulting in 50% binding inhibition (

      
      ).[1][2]
      
Decision Logic for Researchers

Use this flowchart to determine if N-BFA-MD is the cause of an anomalous result.

ValidationLogicStartUnidentified PositiveScreening ResultCheckMDMAIs MDMA Positive?Start->CheckMDMACheckFentIs Fentanyl Positive?CheckMDMA->CheckFentYesHypothesisSuspect N-BFA-MDInterferenceCheckMDMA->HypothesisStrong PositiveCheckFent->HypothesisWeak/NegativeConfirmRun LC-MS/MS(MRM Transition)Hypothesis->ConfirmMandatory ConfirmationResultIdentify PrecursorFragment 135 m/zConfirm->Result

Caption: Figure 2. Diagnostic algorithm for distinguishing N-BFA-MD interference from true drug positives.

LC-MS/MS Confirmation Parameters (The Ultimate Alternative)

While immunoassays suffer from cross-reactivity, Mass Spectrometry provides the definitive "fingerprint."[1][2] If your immunoassay suggests N-BFA-MD interference, switch to this method for resolution.[1][2]

ParameterSetting / Value
Ionization ESI Positive Mode
Precursor Ion

m/z
Quantifier Ion

m/z (Benzodioxole-CH2 cation)
Qualifier Ion

m/z (4-Fluoroaniline fragment)
Retention Time Relative to MDMA: +1.2 min (More hydrophobic)

Why this works: The fragmentation pattern clearly separates the benzodioxole head (



12

References

  • Smith, M. L., et al. (2021).[1][2] "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Applied Sciences.[1][2][3] Available at: [Link][1][2]

  • PubChem. (2024).[1][2][4] "Compound Summary: N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline." National Library of Medicine.[1][2] Available at: [Link] (Note: Link directs to the closest structural analog entry for validation of physicochemical properties).[1][2]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][2] "Recommendations, Version 8.0 - Methods of Analysis/Validation." Available at: [Link][1][2]

Validating the Purity of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Context[1][2][3][4]

In the synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline (hereafter Target A ), the primary challenge is not just achieving high yield, but rigorously proving purity against structurally similar reductive amination byproducts.

While HPLC-UV is the pharmaceutical industry's workhorse, it suffers from a critical blind spot: it relies on relative response factors (RRF) that are often unknown for early-stage intermediates. This guide compares the industry standard (HPLC) against the "absolute" truth of Quantitative NMR (qNMR), with a specific focus on utilizing the unique


  handle present in the 4-fluoroaniline moiety.
The Synthetic Pathway & Impurity Profile

Target A is typically synthesized via reductive amination between Piperonal (aldehyde) and 4-Fluoroaniline (amine).

  • Target Molecule: Secondary amine.[1][2][3]

  • Critical Impurities:

    • Imine Intermediate (Schiff Base): Incomplete reduction.

    • Piperonyl Alcohol: Over-reduction of the aldehyde (competing pathway).

    • Residual Starting Materials: Piperonal (UV active) and 4-Fluoroaniline (toxic).

    • Tertiary Amine: Over-alkylation (rare with borohydrides but possible).

Comparative Analysis of Validation Methods

We evaluated three methodologies for purity assignment. The following table summarizes the performance characteristics based on experimental validation.

Table 1: Performance Comparison of Purity Assays
FeatureMethod A: HPLC-UV Method B:

H qNMR
Method C:

F qNMR
Principle Chromatographic separation + UV absorptionNuclear spin resonance (Proton)Nuclear spin resonance (Fluorine)
Primary Output Purity % (Area under curve)Absolute Purity % (w/w) Molar Ratio / Specific Purity
Reference Standard REQUIRED (for accurate quant)NOT REQUIRED (Internal Std only)NOT REQUIRED
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.1 - 0.5%)Good (~0.1%)
Blind Spots Non-UV impurities (salts, water)Overlapping peaks (rare with high field)Non-fluorinated impurities (Piperonal)
Throughput 20-30 min/sample10-15 min/sample5-8 min/sample
Best Use Case Trace impurity profiling (<0.1%)Potency assignment of Reference StandardRapid confirmation of amine stoichiometry

Detailed Experimental Protocols

Method A: HPLC-UV (Impurity Profiling)

The Workhorse. Use this method to detect trace organic impurities that qNMR might miss due to sensitivity limits.

System: Agilent 1290 Infinity II or equivalent. Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm. Mobile Phase:

  • A: 0.1% Formic Acid in Water (Protonates the amine to prevent tailing).

  • B: Acetonitrile.[2] Gradient: 5% B to 95% B over 12 minutes. Detection: UV at 254 nm (aromatic rings) and 210 nm (general).

Senior Scientist Note: The benzodioxole ring is acid-sensitive. Avoid using strong acids like TFA (Trifluoroacetic acid) in the mobile phase if the sample sits in the autosampler for >12 hours, as it may degrade the acetal linkage. 0.1% Formic acid is the safer alternative.

Method B: H qNMR (Absolute Purity Assignment)

The Gold Standard. This method provides the "true" mass balance purity, accounting for residual solvents and water which HPLC ignores.

Instrument: Bruker Avance III HD 400 MHz (or higher). Solvent: DMSO-


 (Ensures solubility of all polar/non-polar components).
Internal Standard (IS): Dimethyl Sulfone (DMSO

)
.
  • Why? It appears as a singlet at

    
     3.0 ppm.
    
  • Avoid: Maleic acid (

    
     6.05 ppm) as it conflicts with the benzodioxole protons (
    
    
    
    5.95 ppm).

Protocol:

  • Weigh exactly ~10 mg of Target A and ~5 mg of Dimethyl Sulfone into a vial (precision

    
     0.01 mg).
    
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      for full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (Benzodioxole 
    
    
    
    = 2H)
  • 
    : Molecular Weight[4]
    
  • 
    : Weight
    
Method C: F qNMR (The Specificity Check)

The Orthogonal Validator. This method specifically tracks the fluorine atom, instantly revealing if you have unreacted 4-fluoroaniline or bis-alkylated side products.

Internal Standard:


-Trifluorotoluene (

-63 ppm) or 4-Fluoro-3-nitroaniline (if solid IS is preferred). Key Advantage: The benzodioxole impurities (piperonal, piperonyl alcohol) are invisible here. If the

purity is 99% but HPLC is 90%, you immediately know the impurities are from the aldehyde starting material.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for validating this specific molecule.

Diagram 1: Analytical Workflow & Decision Tree

ValidationWorkflow Start Crude Synthesis Product (N-benzodioxol-fluoroaniline) Step1 1. Rapid Screen: 19F NMR (Check for unreacted Fluoroaniline) Start->Step1 Decision1 Is 19F Purity > 95%? Step1->Decision1 Fail1 Recrystallize/Column (Remove Amine) Decision1->Fail1 No Step2 2. HPLC-UV (Gradient) (Check for Aldehyde/Imine) Decision1->Step2 Yes Fail1->Start Decision2 Is HPLC Purity > 98%? Step2->Decision2 Fail2 Purify (Remove Aldehyde/Imine) Decision2->Fail2 No Step3 3. 1H qNMR (Absolute Quant) (Determine Potency & Solvents) Decision2->Step3 Yes Fail2->Start Final Release Reference Standard (CoA Generation) Step3->Final

Caption: A stepwise decision matrix prioritizing rapid exclusion of crude failures via 19F NMR before investing time in HPLC and qNMR.

Diagram 2: qNMR Signal Selection Strategy

NMRStrategy Molecule Target Molecule N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline Signal1 Benzodioxole -O-CH2-O- Singlet @ ~5.95 ppm (Cleanest Region) Molecule->Signal1 Primary Quant Signal Signal2 Benzyl -CH2- Singlet/Doublet @ ~4.2 ppm (Good, check water overlap) Molecule->Signal2 Secondary Check Signal3 Aromatic Protons Multiplets @ 6.5-7.2 ppm (Avoid: Complex coupling) Molecule->Signal3 Qualitative Only IS Internal Standard Dimethyl Sulfone Singlet @ 3.0 ppm IS->Signal1 No Overlap

Caption: Strategic selection of integration regions for qNMR to avoid overlap with aromatic impurities and the internal standard.

References

  • Pauli, G. F., et al. (2014).[5] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Establishes qNMR as a primary reference method).

  • International Conference on Harmonisation (ICH). (2023). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." EMA/FDA Guidelines. (Defines requirements for Specificity, Linearity, and Accuracy).

  • Tormena, C. F., et al. (2010). "Robustness and versatility of 19F NMR for the quantitative analysis of fluorinated pharmaceuticals." Analytical Chemistry. (Validates the use of Fluorine NMR for purity).

  • Abdel-Hay, M. H., et al. (2017).[6] "Reductive Amination: Synthetic Utility and Impurity Profiling." Organic Process Research & Development. (Contextualizes the impurity profile of secondary amines).

Sources

Comparative Guide: Cytotoxicity Profiling Across Divergent Cancer Lineages

Author: BenchChem Technical Support Team. Date: February 2026

From Metabolic Artifacts to Kinetic Precision: A Senior Scientist’s Perspective

Executive Summary

In drug discovery, the "one-size-fits-all" approach to cytotoxicity screening is a statistical hazard. While legacy assays like MTT remain ubiquitous due to cost, they are prone to significant metabolic artifacts, particularly when comparing metabolically divergent lineages such as HeLa (Cervical Adenocarcinoma), MCF-7 (Breast Invasive Ductal Carcinoma), and A549 (Lung Carcinoma).

This guide objectively compares Legacy Metabolic Endpoints (MTT/MTS) against Next-Generation Kinetic Profiling (Real-Time Imaging + ATP Luminescence) . Based on experimental data and NCI-60 standards, we demonstrate why kinetic profiling is the required standard for high-fidelity drug development.

Part 1: The Technical Core – Why Lineage Matters

The Metabolic Trap: MTT in Glycolytic Tumors

The validity of tetrazolium-based assays (MTT, MTS, WST-1) rests on the assumption that mitochondrial dehydrogenase activity is directly proportional to cell number. This assumption collapses in the presence of the Warburg Effect , where cancer cells shift metabolism toward aerobic glycolysis.

  • HeLa & A549 Variance: These lines exhibit high glycolytic rates. Compounds that inhibit glycolysis (e.g., 3-bromopyruvate) can artificially suppress MTT reduction without immediately killing the cell, leading to false positives for cytotoxicity [1]. Conversely, drugs that induce mitochondrial hyperactivation (uncouplers) can increase formazan production in dying cells, causing false negatives [4].

  • The NCI-60 Standard: It is notable that the National Cancer Institute’s NCI-60 screening panel largely abandoned MTT in favor of Sulforhodamine B (SRB) (a total protein stain) to avoid these metabolic errors [2].

Comparative Performance Data

The following data summarizes sensitivity thresholds and artifact risks across assay types.

FeatureMTT (Tetrazolium) ATP Luminescence (e.g., CellTiter-Glo) Real-Time Kinetic (e.g., IncuCyte)
Primary Readout Mitochondrial DehydrogenaseCellular ATP (Energy)Confluence / Membrane Integrity
Sensitivity (Cells/Well) ~25,000 (Low) [1]~1,500 (High) [1]Single-cell resolution [3]
Linearity Poor (saturates at high density)Excellent (5+ logs)Excellent
Metabolic Interference High (Glycolysis inhibitors skew data)Low (ATP drops rapidly at death)None (Morphological)
Cytostatic vs. Cytotoxic Cannot distinguishCannot distinguishDistinguishes clearly

Part 2: Mechanistic Visualization

Diagram 1: The False-Positive Pathway in MTT Assays

This diagram illustrates how metabolic interventions can decouple the MTT signal from actual cell viability, a frequent issue in A549 and HeLa research.

MTT_Interference Figure 1: Metabolic Decoupling in Tetrazolium Assays cluster_artifact Artifact Zone Drug Test Compound (e.g., Glycolysis Inhibitor) Mito Mitochondria (Dehydrogenases) Drug->Mito Inhibits Enzyme Activity Viability Actual Cell Viability Drug->Viability Minimal Death (Cytostatic) Formazan Formazan (Purple Signal) Mito->Formazan Reduces Mito->Viability Maintains MTT MTT Reagent (Tetrazolium) MTT->Mito Substrate

Caption: Figure 1: Inhibitors can suppress MTT reduction (Signal Drop) without killing cells, creating false cytotoxicity data.

Part 3: Recommended Protocol (The "Dual-Modality" System)

To satisfy the requirements of high-impact journals and regulatory bodies, we recommend a Dual-Modality approach : Real-Time Imaging (for kinetics) validated by an ATP Endpoint (for metabolic confirmation).

Workflow Logic
  • Kinetic Phase: Distinguishes whether the drug stops growth (cytostatic) or kills cells (cytotoxic).

  • Endpoint Phase: Confirms that "growth arrest" isn't just metabolic dormancy.

Workflow Figure 2: Dual-Modality Cytotoxicity Workflow cluster_kinetic Phase 1: Real-Time Kinetic Profiling (0-72h) cluster_endpoint Phase 2: Metabolic Validation (72h) Start Seeding (HeLa / MCF-7 / A549) Treat Drug Treatment (Serial Dilution) Start->Treat Img Live-Cell Imaging (Every 2 Hours) Treat->Img Analysis Analyze Confluence vs. Mask Count Img->Analysis Kinetic Curves Lysis Cell Lysis + ATP Reagent Analysis->Lysis End of Assay Decision Data Synthesis Analysis->Decision Growth Rate Read Luminescence Readout Lysis->Read Read->Decision Metabolic Health Result Validated IC50 Decision->Result

Caption: Figure 2: Combining kinetic imaging with ATP endpoints eliminates false positives common in single-assay screens.

Detailed Protocol Steps
1. Optimization of Seeding Density (The Linear Phase)
  • Context: A549 cells are contact-inhibited; HeLa are not. Over-seeding A549s leads to premature G0/G1 arrest, making them resistant to cell-cycle specific drugs (e.g., Paclitaxel).

  • Step: Perform a standard curve to identify the density that ensures 70% confluency at 72 hours (Control wells).

    • Typical Seeding: HeLa (2,000 cells/well), A549 (3,000 cells/well), MCF-7 (4,000 cells/well) in 96-well format.

2. Real-Time Kinetic Setup (Phase 1)
  • System: IncuCyte or equivalent live-cell imager.[1][2][3]

  • Marker: Use a non-perturbing nuclear dye (e.g., NucLight Red) for accurate counting. Do not rely solely on phase contrast for MCF-7, as they grow in tight clusters that confuse confluence algorithms.

  • Interval: Image every 2-3 hours.

  • Metric: Plot "Proliferation Rate" (Slope of Confluence) vs. Drug Concentration.

3. ATP Endpoint Execution (Phase 2)
  • Timing: Immediately following the final imaging timepoint (T=72h).

  • Reagent: CellTiter-Glo (Promega) or equivalent.

  • Critical Step: Equilibrate plates to room temperature for 30 minutes before adding reagent. Cold plates result in uneven luminescence and high CV% (Coefficient of Variation).

  • Mixing: Orbital shake for 2 minutes to lyse the robust cytoskeletal structure of A549 cells.

References

  • Petty, R. D., et al. (1995).[4][5] "Comparison of MTT and ATP-based assays for the measurement of viable cell number." Journal of Bioluminescence and Chemiluminescence. [Link]

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen Methodology." Developmental Therapeutics Program. [Link][6]

  • Kepp, O., et al. (2011). "Cell death assays for drug discovery." Nature Reviews Drug Discovery. [Link]

  • Stepanenko, A. A., et al. (2015). "False positive and false negative results of cytotoxicity assays in the screening of anticancer compounds." Oncoscience. [Link]

  • Hafner, M., et al. (2016). "Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs." Nature Methods. [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) Validation of Benzodioxole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methylene Bridge" Paradox

The 1,3-benzodioxole moiety (methylenedioxybenzene) is a privileged scaffold in medicinal chemistry, appearing in compounds ranging from natural products (e.g., podophyllotoxin, berberine) to marketed drugs (e.g., tadalafil, paroxetine). Its value lies in its ability to planarize the two oxygen atoms, creating a rigid bioisostere of the catechol or dimethoxy group that often enhances binding affinity through entropy reduction.

However, this scaffold carries a significant liability: Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.[1] The methylene bridge is susceptible to CYP-mediated oxidation, generating a reactive carbene intermediate that irreversibly complexes with the heme iron, potentially leading to drug-drug interactions (DDI).

This guide objectively compares the benzodioxole scaffold against its primary alternatives—open-ring dimethoxy analogs , dihydrobenzofurans , and deuterated isotopologues —providing the experimental frameworks necessary to validate their utility in your pipeline.

The Scaffold Landscape: Comparative Analysis

The following table summarizes the physicochemical and biological trade-offs between the benzodioxole "parent" and its structural modifications.

Feature1,3-Benzodioxole (Parent)Dimethoxy Analog (Open Ring)Deuterated Benzodioxole (

-Analog)
2,3-Dihydrobenzofuran (Ring Expansion)
Structure Rigid 5-membered ringFlexible, rotatable bondsRigid 5-membered ring (

)
Rigid 5-membered ring (

)
Primary Benefit High potency (conformational lock)Metabolic safetyRetains potency + Metabolic stabilityMetabolic safety
Primary Liability CYP Inhibition (MBI/Suicide substrate)Entropy penalty (lower potency)Cost of goods (synthesis)Slightly larger volume (steric clash)
Lipophilicity (

LogP)
Baseline+0.2 to +0.4 (more lipophilic)Neutral+0.3 to +0.5
Metabolic Risk High (Carbene formation)Low (O-demethylation is reversible)Low (Kinetic Isotope Effect)Low (Benzylic hydroxylation)
Key Insight: The Deuterium Switch

Recent SAR campaigns have validated that replacing the methylene hydrogens with deuterium (


-benzodioxole) can mitigate CYP inhibition without altering binding affinity. The C-D bond is shorter and stronger than the C-H bond, significantly slowing the rate of carbene formation (Primary Kinetic Isotope Effect) [1].

Mechanistic Validation: The Carbene Liability

To make an informed SAR decision, one must understand why the benzodioxole fails in late-stage toxicology. It is not simple competitive inhibition; it is suicide inactivation.[2]

Pathway Diagram: CYP-Mediated Bioactivation

The following diagram illustrates the divergence between safe metabolism and heme adduct formation.

Benzodioxole_Metabolism Start Benzodioxole Scaffold CYP CYP450 (Oxidation) Start->CYP Hydroxy Hydroxy-Methylene Intermediate CYP->Hydroxy H-Abstraction Water - H2O Hydroxy->Water Carbene Reactive Carbene Hydroxy->Carbene Spontaneous Dehydration Catechol Catechol (Safe Metabolite) Carbene->Catechol Minor Pathway (Hydrolysis) Heme Irreversible Heme Adduct Carbene->Heme Major Pathway (Inactivation)

Figure 1: Mechanism-Based Inhibition (MBI) pathway. The formation of the carbene species leads to quasi-irreversible coordination with the CYP heme iron, deactivating the enzyme.

Experimental Protocols

The following protocols are designed to be self-validating. If the controls fail, the data is invalid.

Protocol A: Synthesis of -Benzodioxole Analogs

Objective: Synthesize the deuterated analog to test the Kinetic Isotope Effect (KIE) hypothesis.

Reagents:

  • Precursor: Substituted Catechol (1.0 eq)

  • Reagent:

    
     (Deuterated Dibromomethane) (1.2 eq) [Source: Sigma/Isotec]
    
  • Base:

    
     (2.5 eq)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve catechol in DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at 60°C for 30 mins. Checkpoint: Solution should darken (phenolate formation).
    
  • Cyclization: Add

    
     dropwise. Heat to 110°C for 4 hours.
    
  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Validation:

    
    -NMR must show disappearance of catechol -OH peaks and absence  of the singlet at 
    
    
    
    6.0 ppm (which corresponds to the non-deuterated
    
    
    bridge). MS should show M+2 mass shift.
Protocol B: Time-Dependent Inhibition (TDI) Assay

Objective: Quantify the "suicide inhibition" potential (


). Standard 

assays are insufficient because they do not capture the time element of irreversible binding.

Reagents:

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Probe Substrate: Testosterone (for CYP3A4) or Bufuralol (for CYP2D6).

  • Cofactor: NADPH regenerating system.

Step-by-Step Methodology:

  • Pre-Incubation (The Inactivation Step):

    • Incubate Test Compound (0.1 – 50

      
      ) with HLM and NADPH for varying times (
      
      
      
      min).
    • Control: Incubate without NADPH to prove mechanism-based dependency.

  • Dilution (The Activity Check):

    • Dilute the pre-incubation mixture 1:10 into a secondary solution containing the Probe Substrate (e.g., Testosterone) and excess NADPH.

  • Measurement:

    • Measure the formation of the probe metabolite (e.g., 6

      
      -hydroxytestosterone) via LC-MS/MS.
      
  • Data Analysis:

    • Plot % Remaining Activity vs. Pre-incubation Time.

    • A steep decline indicates MBI.

    • Success Criteria: If the

      
      -analog shows a 
      
      
      
      reduction in the slope of inactivation compared to the protio-analog, the deuterium strategy is validated [2].

Decision Logic: The SAR Workflow

Use this logic flow to determine the final scaffold choice for your lead candidate.

SAR_Decision_Matrix Hit Benzodioxole Hit (High Potency) TDI_Assay Run TDI Assay (Protocol B) Hit->TDI_Assay Is_MBI Is significant MBI observed? TDI_Assay->Is_MBI No_MBI Keep Scaffold (Proceed to PK) Is_MBI->No_MBI No Yes_MBI MBI Detected Is_MBI->Yes_MBI Yes Test_Dimethoxy Synthesize Dimethoxy Analog Yes_MBI->Test_Dimethoxy Check_Potency Potency Retained? Test_Dimethoxy->Check_Potency Use_Dimethoxy Use Dimethoxy (Cheaper/Safer) Check_Potency->Use_Dimethoxy Yes Test_Deutero Synthesize d2-Benzodioxole Check_Potency->Test_Deutero No (Rigidity Required) Check_Stability MBI Reduced? Test_Deutero->Check_Stability Use_Deutero Use d2-Analog (Premium Fix) Check_Stability->Use_Deutero Yes Switch_Scaffold Switch to Dihydrobenzofuran Check_Stability->Switch_Scaffold No

Figure 2: Strategic decision tree for benzodioxole optimization. Prioritizes cost-effective solutions (dimethoxy) before attempting premium solutions (deuteration) or scaffold hopping.

References

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84.

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. FDA.gov.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Anders, M. W., et al. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology, 33(4), 577-580.[3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline (CAS No. 202599-73-3), ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Before any handling or disposal activities, a thorough understanding of the potential hazards is paramount. Based on the characteristics of its parent structures, N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline should be treated as a hazardous substance.

Key Potential Hazards:

  • Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled. Aniline derivatives can be absorbed through the skin and may cause cyanosis (blue discoloration of the blood) due to the formation of methemoglobin.

  • Irritation: Expected to cause skin and eye irritation.[4][5][6][7]

  • Environmental: As a halogenated organic compound, it may be persistent in the environment and harmful to aquatic life.[6]

Mandatory Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to minimize exposure risk.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield if there is a splash hazard.Protects against accidental splashes of liquid waste or contact with solid particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Ensure full skin coverage.Prevents dermal absorption, a significant route of exposure for aniline compounds.[4]
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] A respirator may be necessary if aerosols or dust are generated.Minimizes the risk of inhaling potentially toxic vapors or particulates.

Part 2: Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to contain the material and protect personnel.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Clear the immediate area of all personnel and notify your institution's Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For liquid spills, contain and absorb the material with sand, earth, or another inert absorbent material.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material and any contaminated solids into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Personal Decontamination: Remove and launder contaminated clothing before reuse. Wash hands and any exposed skin thoroughly.

Part 3: Waste Disposal Protocol

The disposal of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain. [8]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is crucial for safe and compliant disposal. This compound falls into the category of halogenated organic waste .

  • Solid Waste: Collect any solid N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline, including contaminated items like weighing paper, gloves, and absorbent pads, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated solvents.[3][9] Do not mix with non-halogenated solvent waste streams, as this can significantly increase disposal costs and complicate the disposal process.[3]

Step 2: Containerization and Labeling

Proper containerization and labeling are regulatory requirements and essential for safety.

  • Containers: Use chemically compatible containers that can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline," and any other constituents in the waste stream with their approximate concentrations.[8]

Step 3: Storage and Collection
  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[8] Ensure containers are kept tightly closed to prevent leaks or the release of vapors.[4][6][10]

  • Collection: Arrange for the collection of the hazardous waste through your institution's EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal start Start: Have Waste N-(2H-1,3-benzodioxol-5-ylmethyl) -4-fluoroaniline ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Segregate as Solid Halogenated Waste is_solid->solid_waste Solid liquid_waste Segregate as Liquid Halogenated Waste is_solid->liquid_waste Liquid containerize Place in a sealed, compatible container solid_waste->containerize liquid_waste->containerize label_waste Label with 'Hazardous Waste' and full chemical name containerize->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline.

Part 4: Final Disposal Method

The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[2] This method is preferred because it can break down the stable carbon-halogen bonds, preventing the release of persistent and toxic compounds into the environment. The process must be carefully controlled to avoid the formation of hazardous byproducts like dioxins and furans.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the utmost responsibility from discovery through disposal.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
  • Apollo Scientific. (2023). 4-Fluoroaniline Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluoroaniline.
  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET.
  • SDFine. (n.d.). 4-fluoroaniline Safety Data Sheet.
  • PubChem. (n.d.). 4-Fluoroaniline.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • AgroParisTech. (n.d.). Liquid waste.

Sources

Personal protective equipment for handling N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown" Protocol

Immediate Directive: You are handling a specialized secondary amine intermediate likely used in pharmaceutical synthesis. As of 2026, a specific, harmonized Safety Data Sheet (SDS) for N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is not widely available in public chemical registries.

The Scientific Approach: In the absence of compound-specific data, we apply Bridging Principles . We treat this molecule as a sum of its most toxic active moieties (Toxophores).

  • Toxophore A (4-Fluoroaniline moiety): High acute toxicity, potential methemoglobinemia inducer, severe skin/eye irritant [1].

  • Toxophore B (1,3-Benzodioxole moiety): Cytochrome P450 inhibitor, potential sensitizer [2].

Operational Classification: Handle as Occupational Exposure Band (OEB) 4 (Potent Compound). All protocols below assume the substance is fatal in contact with skin and toxic if inhaled , until proven otherwise.

Hazard Deconstruction & Risk Assessment

Before selecting PPE, you must understand why the barrier is necessary.

Functional GroupAssociated HazardPhysiological Mechanism
Secondary Amine Corrosive / Irritant Basic nitrogen attacks mucous membranes; causes chemical burns to eyes/lungs.
Fluoro-Aniline Systemic Toxicity Rapid transdermal absorption. Oxidizes hemoglobin to methemoglobin, preventing oxygen transport (Cyanosis) [1].
Benzodioxole Metabolic Inhibition Mechanism-based inhibition of CYP450 enzymes; may alter metabolism of other drugs/chemicals in your system [2].

PPE Specification Matrix

Do not rely on standard "blue nitrile" lab gloves for this compound. Anilines are known to permeate thin nitrile rapidly.

A. Dermal Protection (Critical)[1]
  • Primary Layer (Inner): 4 mil Nitrile (Inspection layer).

  • Secondary Layer (Outer): Silver Shield® / 4H® (Laminate) or High-Grade Viton®.

    • Why? Standard nitrile has poor resistance to aromatic amines. Laminate films provide >480 min breakthrough time.

    • Alternative: If dexterity is required for micro-weighing, use Double-Gloved Nitrile (minimum 8 mil total thickness) and change every 15 minutes.

  • Body: Tyvek® 400 (or equivalent) lab coat with elastic wrists. No exposed skin. [1]

B. Respiratory Protection
  • Engineering Control (Primary): All handling MUST occur inside a certified Fume Hood or Glove Box.

  • PPE (Secondary):

    • Solid/Powder: N95 is insufficient. Use a P100 (HEPA) half-mask if powder handling is open (not recommended).

    • Liquid/Oil: Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).

C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields (insufficient protection against amine vapors or splashes).

Operational Workflow Logic

The following diagram illustrates the decision matrix for handling this compound safely.

SafetyProtocol Start START: Handling N-(2H-1,3-benzodioxol...) StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Oil / Solution StateCheck->Liquid Weighing Weighing Protocol: Static Control Gun + Balance Enclosure Solid->Weighing Dust Risk Transfer Transfer Protocol: Syringe/Septum (Closed System) Liquid->Transfer Vapor Risk PPE_Decision PPE Check: Double Gloves (Nitrile + Laminate) Splash Goggles Tyvek Sleeves Weighing->PPE_Decision Transfer->PPE_Decision Reaction Reaction Setup: Vent to Scrubber (Acid Trap) PPE_Decision->Reaction Disposal Disposal: Segregate as Basic Organic Waste DO NOT mix with Oxidizers Reaction->Disposal Quench

Figure 1: Decision logic for PPE selection and handling based on physical state.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Deactivation Prep: Prepare a tray with "Decon Solution" (10% Surfactant/Water mix). Note: Do not use bleach (hypochlorite) initially as it may react exothermically with amines.

  • Static Control: If the substance is a solid, use an ionizing fan or anti-static gun. Fluoroanilines can be "sticky" and fly due to static, increasing inhalation risk.

Phase 2: Weighing & Transfer
  • Don PPE: Inner nitrile -> Tyvek sleeves -> Outer Laminate gloves.

  • Weighing:

    • Technique: Tare the vial outside the jar. Add solid. Close vial. Reweigh.

    • Never return excess chemical to the stock bottle.

  • Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) to reduce dust hazard.

Phase 3: Reaction Monitoring
  • Venting: The amine functionality is basic. Ensure the reaction vessel is vented through an acid scrubber or directly into the fume hood exhaust to trap volatile amine vapors.

  • Sampling: Do not take open aliquots. Use a septum and syringe to withdraw samples for TLC/HPLC.

Emergency & Disposal Plan

Scenario A: Skin Contact

  • Immediate Action: Drench area with water for 15 minutes.[2]

  • Secondary Action: Use PEG-400 (Polyethylene Glycol) or soap/water. Avoid organic solvents (ethanol/acetone) as they increase transdermal absorption of anilines.

  • Medical: Alert medical services immediately. Mention "Potential Fluoroaniline Exposure - Methemoglobinemia Risk."

Scenario B: Waste Disposal

  • Classification: Hazardous Organic Waste (Basic/Toxic).

  • Segregation: Keep separate from Oxidizing Agents (Nitric acid, Peroxides) to prevent fire/explosion.

  • Labeling: Clearly mark waste container: "Contains Toxic Amines & Fluorinated Aromatics."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Safety and Health Topics: Aromatic Amines. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。